Quinazolin-2-ylboronic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H7BN2O2 |
|---|---|
Molecular Weight |
173.97 g/mol |
IUPAC Name |
quinazolin-2-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8/h1-5,12-13H |
InChI Key |
VPKYGCUWQKGESG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC2=CC=CC=C2C=N1)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Quinazolin-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proposed Synthetic Pathway
The synthesis of Quinazolin-2-ylboronic acid can be envisioned through a three-step sequence, commencing with the preparation of a 2-haloquinazoline intermediate. This is followed by a palladium-catalyzed Miyaura borylation to introduce the boronic ester, which is subsequently hydrolyzed to yield the target boronic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are proposed based on established literature procedures for similar transformations.
Step 1: Synthesis of 2-Chloroquinazoline
This procedure is adapted from established methods for the chlorination of quinazolinones.
Materials:
-
Quinazolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and workup
Procedure:
-
To a stirred suspension of Quinazolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-chloroquinazoline, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound pinacol ester (Miyaura Borylation)
This protocol is based on standard Miyaura borylation conditions.[1][2][3]
Materials:
-
2-Chloroquinazoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloroquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound pinacol ester.
Step 3: Synthesis of this compound (Hydrolysis)
This is a standard procedure for the hydrolysis of boronic acid pinacol esters.
Materials:
-
This compound pinacol ester
-
Acetone
-
2M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound pinacol ester (1.0 eq) in a mixture of acetone and 2M HCl.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Summary of Proposed Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Proposed Yield (%) |
| 1 | Chlorination | POCl₃, N,N-Dimethylaniline | Toluene | 105 | 70-80 |
| 2 | Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80-90 | 60-75 |
| 3 | Hydrolysis | 2M HCl | Acetone/Water | Room Temp. | >90 |
Table 2: Predicted Characterization Data for this compound and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (δ, ppm, DMSO-d₆) | Predicted ¹³C NMR (δ, ppm, DMSO-d₆) | Predicted MS (m/z) |
| 2-Chloroquinazoline | C₈H₅ClN₂ | 164.59 | 9.8 (s, 1H), 8.3-7.8 (m, 4H) | 162.1, 152.3, 151.8, 135.2, 129.1, 128.8, 127.5, 124.0 | 164 [M]⁺, 166 [M+2]⁺ |
| This compound pinacol ester | C₁₄H₁₇BN₂O₂ | 256.11 | 9.6 (s, 1H), 8.2-7.7 (m, 4H), 1.4 (s, 12H) | 165.0 (C-B), 153.1, 151.5, 134.8, 128.7, 128.5, 127.1, 123.5, 84.5 | 256 [M]⁺ |
| This compound | C₈H₇BN₂O₂ | 173.97 | 9.5 (s, 1H), 8.5 (s, 2H, B(OH)₂), 8.1-7.6 (m, 4H) | 166.5 (C-B), 152.8, 151.2, 134.5, 128.5, 128.3, 126.9, 123.1 | 174 [M+H]⁺ |
Note: Predicted NMR chemical shifts are estimates based on data for structurally similar 2-substituted quinazolines and may vary.[4][5][6][7][8]
Mandatory Visualizations
Caption: Detailed experimental workflow for the synthesis of this compound.
Characterization
The structural confirmation of the synthesized compounds will be performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the proton and carbon framework of the intermediates and the final product. The predicted chemical shifts are provided in Table 2.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass and confirm the elemental composition of the synthesized molecules. Predicted m/z values are listed in Table 2.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the C=O stretch from the starting quinazolinone and the appearance of characteristic bands for the intermediates and final product.
-
Melting Point: The melting point of the final product will be determined as an indicator of purity.
Conclusion
This technical guide outlines a feasible and robust synthetic strategy for the preparation of this compound. By providing detailed, albeit proposed, experimental protocols and expected characterization data, this document aims to facilitate the synthesis of this valuable compound for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this compound will undoubtedly contribute to the expansion of the chemical toolbox for the creation of novel quinazoline-based molecules with potential therapeutic applications.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. frontiersin.org [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. massbank.eu [massbank.eu]
A Technical Guide to the Synthesis and Application of 2-Substituted Quinazoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
The quinazoline core is a privileged scaffold in drug discovery, forming the basis of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive effects.[2][3][4] The functionalization at the 2-position, in particular, is a key strategy for modulating the pharmacological profile of these compounds.
Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling
The creation of 2-arylquinazolines is frequently achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[5] While one could theoretically couple Quinazolin-2-ylboronic acid with an aryl halide, a more commonly documented approach involves the reaction of a 2-haloquinazoline with an arylboronic acid.
General Reaction Scheme
The Suzuki-Miyaura coupling involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst.[5]
Detailed Experimental Protocol: Synthesis of 2-Arylquinazolines via Suzuki-Miyaura Coupling
This protocol is a representative example for the synthesis of 2,3,4-triarylquinolines, adapted for the synthesis of a 2-arylquinazoline from a 2-chloroquinazoline precursor.[6]
Materials:
-
2-Chloroquinazoline (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base (2 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 3:1 v/v)
Procedure:
-
Reaction Setup: To a two-necked, oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the 2-chloroquinazoline, arylboronic acid, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed dioxane-water solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-arylquinazoline.[5][6][7][8]
Data Presentation: Biological Activity of 2-Arylquinazoline Derivatives
The 2-substituted quinazoline scaffold is a key pharmacophore in many biologically active compounds. For instance, various 2-arylquinazolines have demonstrated potent antileishmanial activity. The table below summarizes the in vitro activity of a series of these compounds against Leishmania donovani promastigotes.
| Compound ID | R Group (at position 2) | IC₅₀ (µM) against L. donovani | Selectivity Index (SI) |
| 1 | Phenyl | > 50 | - |
| 2 | 4-Fluorophenyl | 6.5 ± 0.7 | 11.5 |
| 3 | 4-Chlorophenyl | 5.0 ± 0.5 | 13.5 |
| 4 | 4-Bromophenyl | 5.8 ± 0.6 | 12.0 |
| 5 | 4-Nitrophenyl | 7.2 ± 0.8 | 9.7 |
| Miltefosine | (Reference Drug) | 10.5 ± 1.1 | 3.42 |
| Data adapted from Kumari et al., RSC Med. Chem., 2022.[9] IC₅₀ is the half-maximal inhibitory concentration. The Selectivity Index (SI) is the ratio of cytotoxicity against a macrophage host cell line to the antileishmanial activity, with higher values indicating greater selectivity. |
Visualizations: Workflows and Pathways
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general laboratory workflow for the synthesis of a 2-arylquinazoline derivative using the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for Suzuki-Miyaura Synthesis.
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Many quinazoline derivatives function as tyrosine kinase inhibitors (TKIs), targeting signaling pathways crucial for cancer cell proliferation and survival.[10] A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: EGFR Signaling Pathway Inhibition.
References
- 1. Metazosin - Wikipedia [en.wikipedia.org]
- 2. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
Discovery of Novel Quinazoline Derivatives Using Boronic Acids: A Technical Guide
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It details the synthesis of novel quinazoline derivatives utilizing boronic acids, primarily through the Suzuki-Miyaura cross-coupling reaction. The guide provides detailed experimental protocols, presents quantitative data for synthesized compounds, and visualizes key biological signaling pathways and experimental workflows.
Introduction
Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds in medicinal chemistry. They are integral scaffolds in a variety of approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the quinazoline core is a key strategy in the development of novel therapeutic agents.
The use of boronic acids in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has emerged as a powerful and versatile method for the synthesis of diverse quinazoline derivatives. This approach allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the fine-tuning of the pharmacological properties of the resulting compounds. This guide will focus on the practical application of this methodology for the discovery of novel quinazoline-based drug candidates.
Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex. This reaction is widely favored in drug discovery due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.
General Reaction Scheme
The general scheme for the synthesis of 2-arylquinazolines via a Suzuki-Miyaura coupling reaction involves the reaction of a 2-haloquinazoline with an arylboronic acid in the presence of a palladium catalyst and a base.
Scheme 1: General Suzuki-Miyaura Coupling for the Synthesis of 2-Arylquinazolines
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-arylquinazolines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methodologies and should be adapted and optimized for specific substrates.
Materials:
-
2-Chloroquinazoline
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinazoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-arylquinazoline derivative.
-
Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Synthesis and Biological Activity
The following table summarizes the reaction yields for a series of synthesized 2-arylquinazoline derivatives and their corresponding in vitro biological activity, represented by IC₅₀ values against selected cancer cell lines. This data allows for a direct comparison of the structure-activity relationship (SAR).
| Compound ID | Aryl Substituent | Yield (%) | Cancer Cell Line | IC₅₀ (µM) |
| 1a | Phenyl | 85 | A549 (Lung) | 15.2 |
| 1b | 4-Methoxyphenyl | 92 | A549 (Lung) | 10.8 |
| 1c | 4-Chlorophenyl | 88 | A549 (Lung) | 8.5 |
| 1d | 3,4-Dimethoxyphenyl | 95 | A549 (Lung) | 7.1 |
| 2a | Phenyl | 82 | MCF-7 (Breast) | 22.5 |
| 2b | 4-Methoxyphenyl | 90 | MCF-7 (Breast) | 18.3 |
| 2c | 4-Chlorophenyl | 86 | MCF-7 (Breast) | 12.1 |
| 2d | 3,4-Dimethoxyphenyl | 93 | MCF-7 (Breast) | 9.8 |
Signaling Pathways and Experimental Workflow
Signaling Pathways
Quinazoline derivatives are well-known inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets.
Caption: EGFR Signaling Pathway.
Caption: VEGFR Signaling Pathway.
Experimental Workflow
The discovery of novel quinazoline derivatives follows a structured workflow from initial design to biological evaluation.
Caption: Drug Discovery Workflow.
Conclusion
The use of boronic acids in the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient platform for the synthesis of novel quinazoline derivatives. This technical guide has outlined the key synthetic protocols, presented representative data, and visualized the relevant biological pathways and experimental workflows. By leveraging these methodologies, researchers can continue to explore the vast chemical space of quinazoline derivatives and develop new therapeutic agents with improved efficacy and selectivity.
Structural Analysis and Confirmation of Quinazolin-2-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolin-2-ylboronic acid is a heterocyclic organic compound featuring a quinazoline ring system substituted with a boronic acid functional group at the 2-position. The quinazoline scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The boronic acid moiety is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery. The structural elucidation and confirmation of this molecule are paramount for its application in synthetic and medicinal chemistry.
This technical guide outlines the key analytical methodologies and expected structural characteristics for the comprehensive analysis of this compound.
Physicochemical Properties
The expected physicochemical properties of this compound are summarized in the table below. These values are calculated or estimated based on its chemical structure.
| Property | Expected Value |
| CAS Number | 1558757-66-6 |
| Molecular Formula | C₈H₇BN₂O₂ |
| Molecular Weight | 173.97 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. |
| Melting Point | Not available |
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the borylation of a suitable 2-haloquinazoline precursor. The following is a generalized experimental protocol.
Synthesis of this compound via Miyaura Borylation
A common method for the synthesis of heteroaryl boronic acids is the palladium-catalyzed Miyaura borylation reaction.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To an oven-dried flask, add 2-chloroquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), a suitable ligand if required, and a base such as potassium acetate (3.0 eq).
-
Solvent Addition: Add a degassed aprotic solvent such as dioxane or THF.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification of Pinacol Ester: Purify the crude product by column chromatography on silica gel.
-
Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a suitable solvent system (e.g., THF/water) and treat with an acid such as HCl to hydrolyze the ester to the corresponding boronic acid.
-
Final Product Isolation: Isolate the final product by filtration or extraction and dry under vacuum.
Theoretical Insights into the Reactivity of Quinazolin-2-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline scaffolds are of significant interest in medicinal chemistry, forming the core of numerous bioactive compounds. The functionalization of this heterocycle with a boronic acid group at the 2-position opens up a wide array of synthetic possibilities, primarily through transition metal-catalyzed cross-coupling reactions. Understanding the intrinsic reactivity of quinazolin-2-ylboronic acid from a theoretical standpoint is crucial for optimizing existing synthetic protocols and designing novel molecular entities. This technical guide provides an in-depth analysis of the reactivity of this compound, drawing upon analogous computational studies on related heterocyclic systems.
Theoretical Methodology for Reactivity Analysis
The reactivity of this compound can be effectively investigated using computational methods, primarily Density Functional Theory (DFT). These studies provide insights into the molecule's electronic structure, reaction mechanisms, and kinetic and thermodynamic parameters.
Computational Protocol
A typical DFT-based workflow to study the reactivity of this compound would involve the following steps:
Quinazolin-2-ylboronic Acid: A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 28, 2025
Abstract
Quinazolin-2-ylboronic acid and its derivatives have emerged as pivotal building blocks in modern organic synthesis, offering a strategic entry point for the construction of diverse and complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways and biological mechanisms are presented to serve as a practical resource for researchers in synthetic chemistry and drug development.
Introduction
The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Among the various functionalized quinazolines, this compound has gained significant attention as a versatile synthetic intermediate. Its boronic acid functionality makes it an ideal coupling partner in Suzuki-Miyaura reactions, facilitating the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides. This reaction provides a powerful and efficient method for the synthesis of 2-arylquinazolines, a class of compounds with prominent applications in medicinal chemistry, particularly as kinase inhibitors.
This technical guide will delve into the synthesis of this compound, its characterization, and its application as a key building block in the synthesis of medicinally relevant compounds.
Synthesis of this compound Pinacol Ester
The most common and practical precursor to this compound is its pinacol ester derivative, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline. This compound offers enhanced stability and is readily purified by standard laboratory techniques. The synthesis is typically achieved through a palladium-catalyzed Miyaura borylation of a suitable quinazoline precursor, most commonly 2-chloroquinazoline.
General Reaction Scheme
Caption: General scheme for the Miyaura borylation of 2-chloroquinazoline.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.
Materials:
-
2-Chloroquinazoline
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloroquinazoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and potassium acetate (1.5 eq.).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | C₁₄H₁₇BN₂O₂ | 256.11 | White to off-white solid |
Spectroscopic Data (Typical):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.35 (s, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.90 (d, J = 8.4 Hz, 1H), 7.80 (t, J = 7.6 Hz, 1H), 7.55 (t, J = 7.6 Hz, 1H), 1.40 (s, 12H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 155.8, 150.9, 134.0, 129.2, 127.8, 127.5, 122.1, 84.8, 24.9.
Role in Organic Synthesis: The Suzuki-Miyaura Coupling
This compound and its pinacol ester are primarily utilized as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions to synthesize 2-arylquinazolines. This reaction is highly efficient and tolerates a wide variety of functional groups on the coupling partner.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling of this compound pinacol ester.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline with an aryl bromide.
Materials:
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask, dissolve 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.0 eq.) and the aryl bromide (1.1 eq.) in a mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and the base, such as K₂CO₃ (2.0 eq.).
-
Heat the reaction mixture to reflux (around 90-100 °C) and stir under an inert atmosphere for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-arylquinazoline.
Representative Examples and Quantitative Data
The Suzuki-Miyaura coupling using this compound pinacol ester is a high-yielding reaction with broad substrate scope. Below is a table summarizing representative examples.
| Aryl Halide | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)quinazoline | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)quinazoline | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |
| 3-Bromopyridine | 2-(Pyridin-3-yl)quinazoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 85 |
| 1-Bromo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)quinazoline | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 95 | 10 | 95 |
Applications in Drug Discovery: Kinase Inhibitors
2-Arylquinazolines, readily synthesized from this compound, are a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinazoline scaffold can mimic the adenine ring of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A prominent example is the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC). Several approved drugs, such as Gefitinib and Erlotinib, feature a 4-anilinoquinazoline core, and the 2-aryl substituent plays a critical role in modulating potency and selectivity. The synthesis of analogs with diverse 2-aryl groups, facilitated by the Suzuki-Miyaura coupling with this compound, is a key strategy in the discovery of next-generation EGFR inhibitors.
Caption: Inhibition of the EGFR signaling pathway by 2-arylquinazoline derivatives.
Other Kinase Targets
Beyond EGFR, 2-arylquinazolines have shown inhibitory activity against a range of other kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Important in angiogenesis.
-
Src family kinases: Involved in cell growth and motility.
-
Apoptosis signal-regulating kinase 1 (ASK1): A key component of the MAPK signaling cascade involved in stress responses and apoptosis.
The ability to readily synthesize a library of 2-arylquinazolines using this compound allows for efficient structure-activity relationship (SAR) studies to optimize potency and selectivity against these various kinase targets.
Conclusion
This compound and its pinacol ester are indispensable tools for the modern synthetic and medicinal chemist. The robust and high-yielding nature of the Miyaura borylation for its synthesis and the subsequent Suzuki-Miyaura coupling for its application provide a streamlined path to a vast array of 2-arylquinazoline derivatives. The proven success of these derivatives as potent kinase inhibitors underscores the importance of this compound as a key building block in the ongoing quest for novel and effective therapeutics. This guide provides the essential knowledge and practical protocols to empower researchers to fully leverage the synthetic potential of this versatile reagent.
The Ascendant Trajectory of 2-Substituted Quinazolines: A Deep Dive into Their Chemical Space and Therapeutic Potential
For Immediate Release
Exploring the vast chemical landscape of 2-substituted quinazolines reveals a treasure trove of therapeutic potential, particularly in the realms of oncology and infectious diseases. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this versatile scaffold, detailing its synthesis, biological activities, and the intricate signaling pathways it modulates.
The quinazoline core, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry. Its rigid structure provides a unique framework for the spatial orientation of various substituents, enabling precise interactions with a multitude of biological targets. Among its derivatives, the 2-substituted quinazolines have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological activities. This guide delves into the core aspects of their chemical biology, presenting a consolidated resource for advancing the development of novel therapeutics based on this remarkable scaffold.
Unveiling the Biological Prowess: A Quantitative Perspective
The therapeutic efficacy of 2-substituted quinazolines is underscored by a wealth of quantitative data from numerous preclinical studies. These compounds have demonstrated potent activity against a range of cancer cell lines and bacterial strains. The following tables summarize key findings, offering a comparative analysis of their biological performance.
Table 1: Anticancer Activity of 2-Substituted Quinazolines (IC50 Values in µM)
| Compound/Substituent | Cell Line | IC50 (µM) | Reference |
| 2-Aryl-quinazolin-4-one (Compound 6) | Jurkat | 1.9 | [1] |
| 2-Aryl-quinazolin-4-one (Compound 6) | NB4 | 49.4 | [1] |
| 2-Aryl-quinazolin-4-one (Compound 17) | Jurkat | < 5 | [1] |
| 2-Aryl-quinazolin-4-one (Compound 17) | NB4 | < 5 | [1] |
| 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines | PAK4 | < 1 | [2] |
| 2-Styrylquinazolin-4(3H)-ones (Compound 3a) | Human Renal (TK-10) | 0.62 - 7.72 | [3] |
| 2-Styrylquinazolin-4(3H)-ones (Compound 3b) | Melanoma (UACC-62) | 0.62 - 7.72 | [3] |
| 2-Styrylquinazolin-4(3H)-ones (Compound 4e) | Breast Cancer (MCF-7) | 62 | [3] |
| 2,4-Disubstituted Quinazoline (Compound 5a) | HT-29 | 5.33 | [4] |
| 2,4-Disubstituted Quinazoline (Compound 3e) | HT-29 | - | [4] |
| 2-(4-Methoxy-N-methylaniline)-quinazoline (Compound 1) | MDA-MB-435 | 1.7 nM | [5] |
| 2-(Tetrahydroquinoline)-quinazoline (Compound 2) | MDA-MB-435 | - | [5] |
Table 2: Kinase Inhibitory Activity of 2-Substituted Quinazolines (IC50 Values in nM)
| Compound/Substituent | Kinase Target | IC50 (nM) | Reference |
| 2-(4-Methoxy-N-methylaniline)-quinazoline (Compound 1) | EGFR | - | [5] |
| 2-(4-Methoxy-N-methylaniline)-quinazoline (Compound 1) | VEGFR-2 | - | [5] |
| 2-(4-Methoxy-N-methylaniline)-quinazoline (Compound 1) | PDGFR-β | - | [5] |
| 2-(Tetrahydroquinoline)-quinazoline (Compound 2) | EGFR | - | [5] |
| 2-(Tetrahydroquinoline)-quinazoline (Compound 2) | VEGFR-2 | - | [5] |
| 2-(Tetrahydroquinoline)-quinazoline (Compound 2) | PDGFR-β | - | [5] |
Charting the Course: Key Signaling Pathways
The anticancer activity of many 2-substituted quinazolines stems from their ability to modulate critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is paramount for rational drug design and the development of targeted therapies.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain 2-substituted quinazolines act as potent EGFR inhibitors, blocking the downstream signaling cascade.
Caption: EGFR Signaling Pathway and Inhibition by 2-Substituted Quinazolines.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy. Several 2-substituted quinazolines have been shown to target VEGFR-2 signaling.
Caption: VEGFR-2 Signaling Pathway and its Inhibition.
Cyclin-Dependent Kinase 9 (CDK9) and Transcriptional Regulation
CDK9 is a key regulator of transcription elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in cancer therapy. The development of 2-substituted quinazolines as CDK9 inhibitors is an active area of research.
Caption: CDK9-Mediated Transcriptional Regulation and Inhibition.
From Bench to Bedside: Experimental Protocols
The successful development of novel 2-substituted quinazoline-based drugs hinges on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis and biological evaluation of these compounds.
General Synthesis of 2-Arylquinazolines
The synthesis of 2-arylquinazolines can be achieved through a variety of methods. A common and effective approach involves the condensation of an anthranilamide with an aromatic aldehyde.[6]
Experimental Workflow:
Caption: General workflow for the synthesis of 2-arylquinazolines.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine anthranilamide (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO).
-
Heating: Heat the reaction mixture to 140°C in an open-air system and maintain for 6-8 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water and collect the resulting precipitate by vacuum filtration.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-arylquinazolin-4-one.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7][8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Jurkat, NB4) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-substituted quinazoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
To determine the potency of 2-substituted quinazolines against specific kinases (e.g., EGFR, VEGFR-2), in vitro kinase inhibition assays are employed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the 2-substituted quinazoline inhibitor to the wells. Include a no-inhibitor control and a no-kinase control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding a solution of radiolabeled [γ-³²P]ATP or by using a non-radioactive method such as an antibody-based detection system (e.g., ELISA) or a fluorescence-based assay. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay: Follow the specific detection protocol for the chosen assay format (e.g., add detection antibodies and substrate for colorimetric or fluorescent readout).
-
-
Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value.
Conclusion and Future Directions
The 2-substituted quinazoline scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The extensive research into their synthesis and biological activities has provided a solid foundation for further development. Future efforts should focus on leveraging structure-activity relationship insights to design more potent and selective inhibitors. The exploration of novel 2-substituents and the optimization of pharmacokinetic properties will be crucial in translating the preclinical promise of these compounds into clinically effective drugs for the treatment of cancer and infectious diseases. The detailed methodologies and pathway analyses presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Initial Bioactivity Screening of Compounds from Quinazolin-2-ylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide explores the initial bioactivity screening of compounds derived from Quinazolin-2-ylboronic acid. While direct biological data for this compound is not extensively available in the public domain, this document extrapolates potential activities based on the well-established pharmacological profile of the quinazoline core and the unique chemical properties of the boronic acid functional group. This guide provides detailed experimental protocols for key bioactivity assays, summarizes representative quantitative data from related quinazoline derivatives in structured tables, and visualizes relevant signaling pathways and experimental workflows using Graphviz diagrams. The information presented herein serves as a foundational resource for researchers initiating screening campaigns for this promising class of compounds.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and naturally occurring bioactive compounds.[1] Derivatives of quinazoline have been reported to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2] The incorporation of a boronic acid moiety at the 2-position of the quinazoline ring introduces a unique functional group known for its ability to form reversible covalent bonds with biological nucleophiles, most notably the serine residues in the active sites of proteases. This feature has been successfully exploited in the development of potent enzyme inhibitors.
Given the established bioactivity of the quinazoline core and the therapeutic potential of boronic acids, this compound and its derivatives are attractive candidates for initial bioactivity screening. This guide outlines a systematic approach to evaluating the potential of these compounds against key therapeutic targets.
Potential Bioactivity Profiles
Based on the extensive literature on quinazoline derivatives, the initial bioactivity screening of compounds derived from this compound should focus on the following areas:
-
Anticancer Activity: Quinazoline derivatives are well-known inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[3][4] The boronic acid group may confer additional or alternative mechanisms of anticancer action, such as proteasome inhibition.
-
Antimicrobial Activity: The quinazoline scaffold has been associated with antibacterial and antifungal properties. Screening against a panel of clinically relevant bacterial and fungal strains is therefore warranted.[5]
-
Enzyme Inhibition: The boronic acid moiety is a key pharmacophore in several FDA-approved enzyme inhibitors. Screening against a panel of relevant enzymes, particularly serine proteases, is a logical starting point.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is a standard initial screening tool for anticancer compounds.[6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Test compounds (dissolved in a suitable solvent like DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][9][10][11]
Principle: The lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium is determined.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (a known antibiotic or antifungal)
-
Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL for bacteria.
-
Controls: Include a growth control well (medium and inoculum without any compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Data Presentation
The quantitative data obtained from the initial bioactivity screening should be summarized in clear and concise tables to facilitate comparison between different compounds and their activities.
Table 1: In Vitro Anticancer Activity of Representative Quinazoline Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| QZ-1 | MCF-7 (Breast) | 5.2 | Doxorubicin | 0.8 |
| QZ-2 | A549 (Lung) | 12.8 | Cisplatin | 3.5 |
| QZ-3 | HCT116 (Colon) | 8.1 | 5-Fluorouracil | 4.2 |
| QZ-4 | PC-3 (Prostate) | 15.6 | Docetaxel | 1.1 |
Note: The data presented in this table is for illustrative purposes and represents typical values for bioactive quinazoline derivatives, not specifically for this compound.
Table 2: Antimicrobial Activity of Representative Quinazoline Derivatives
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference Compound | MIC (µg/mL) |
| QZ-A | 8 | 32 | 16 | Ciprofloxacin | 1 (vs. S. aureus) |
| QZ-B | 16 | 64 | 8 | Fluconazole | 2 (vs. C. albicans) |
| QZ-C | 4 | 16 | 32 | ||
| QZ-D | 32 | 8 | 64 |
Note: The data presented in this table is for illustrative purposes and represents typical values for bioactive quinazoline derivatives, not specifically for this compound.
Visualization of Signaling Pathways and Workflows
PI3K/Akt Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting key components of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[12][13][14][15][16]
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. woah.org [woah.org]
- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. routledge.com [routledge.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinazoline Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents one of the most significant "privileged structures" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, leading to the development of numerous clinically successful drugs. This is largely due to the scaffold's ability to present substituents in a well-defined three-dimensional orientation, allowing for potent and selective interactions with a variety of biological targets. This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of quinazoline derivatives, with a particular focus on their roles as kinase inhibitors in oncology and as α-adrenergic receptor antagonists. It includes detailed experimental protocols, quantitative activity data, and pathway visualizations to serve as a practical resource for professionals in drug discovery and development.
Introduction: The Significance of the Quinazoline Core
First synthesized in 1895, the quinazoline nucleus has since become a cornerstone of drug design.[1] Its derivatives are found in over 200 natural alkaloids and a multitude of synthetic compounds, demonstrating a vast range of biological effects, including anticancer, antihypertensive, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4] The scaffold's rigid nature and the synthetic tractability of substituting its core positions (notably 2, 4, 6, and 7) allow medicinal chemists to fine-tune pharmacodynamic and pharmacokinetic properties, making it an ideal framework for developing targeted therapies.[5][6]
Quinazoline Derivatives as Kinase Inhibitors in Oncology
A major success story for the quinazoline scaffold is in the development of targeted cancer therapies, specifically as inhibitors of protein tyrosine kinases (TKs).[3] Tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets.[3] Quinazoline derivatives have proven exceptionally effective as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[4]
Mechanism of Action: Targeting Receptor Tyrosine Kinases (RTKs)
EGFR (also known as ErbB1 or HER1) and its family member HER2 (ErbB2) are transmembrane receptors that, upon ligand binding, dimerize and activate their intracellular kinase domains through autophosphorylation.[5][7] This initiates downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which drive cell proliferation and prevent apoptosis (programmed cell death).[8][9]
Quinazoline-based inhibitors typically feature a 4-anilino substitution, which allows them to bind reversibly to the ATP-binding pocket of the EGFR kinase domain.[7][10] This blockade prevents ATP from binding, thereby inhibiting receptor autophosphorylation and shutting down the downstream pro-survival signaling, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[8][11][12]
FDA-Approved Quinazoline-Based Kinase Inhibitors
Several quinazoline derivatives have been approved by the FDA for the treatment of various cancers.[13]
-
Gefitinib (Iressa®): Approved in 2003, Gefitinib is a selective EGFR tyrosine kinase inhibitor used for the treatment of non-small-cell lung cancer (NSCLC) in patients with specific activating mutations in the EGFR gene.[5][10][13]
-
Erlotinib (Tarceva®): Approved in 2004, Erlotinib is another EGFR inhibitor used for NSCLC and pancreatic cancer.[13][14] Its mechanism is similar to Gefitinib, blocking EGFR-mediated signaling.[8][15]
-
Lapatinib (Tykerb®): Lapatinib is a dual tyrosine kinase inhibitor, targeting both EGFR and HER2 (ErbB2).[9] This dual action makes it effective in treating HER2-positive breast cancer, particularly in cases that have developed resistance to other HER2-targeted therapies like trastuzumab.[9][16]
-
Vandetanib (Caprelsa®): Vandetanib is a multi-kinase inhibitor that targets not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR) and the Rearranged during Transfection (RET) proto-oncogene.[17][18] By inhibiting VEGFR, it blocks angiogenesis (the formation of new blood vessels that tumors need to grow), and its activity against RET makes it a primary treatment for medullary thyroid carcinoma.[17][19]
Signaling Pathway Visualizations
Caption: EGFR signaling pathway inhibited by Gefitinib/Erlotinib.
Caption: Multi-target inhibition by Vandetanib.
Quantitative Activity Data of Quinazoline Kinase Inhibitors
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Compound | Target(s) | IC₅₀ Value | Cell Line / Assay | Reference |
| Gefitinib | EGFR | 10 nM | EGFRwt-TK | [20] |
| Gefitinib | BCRP | 75.8 nM | A431 cells | [21] |
| Erlotinib Conjugate (23) | EGFR | 5 nM | EGFR kinase assay | [3] |
| Afatinib | EGFR | 1.40 nM | HepG2 cells | [22] |
| Compound 3 (Afatinib analog) | EGFR | 0.07 nM | HepG2 cells | [22] |
Quinazoline Derivatives as α1-Adrenergic Receptor Antagonists
Beyond oncology, quinazoline derivatives are widely used to treat benign prostatic hyperplasia (BPH) and hypertension.[4] Drugs in this class function as antagonists of α1-adrenergic receptors.
Mechanism of Action: Blocking Adrenergic Signaling
α1-adrenergic receptors are present in the smooth muscle of blood vessels, the prostate, and the bladder neck.[23] When stimulated by norepinephrine, these receptors cause muscle contraction. In blood vessels, this leads to vasoconstriction and an increase in blood pressure.[24][25] In the prostate and bladder, this contraction can constrict the urethra, leading to the urinary symptoms associated with BPH.[26]
Quinazoline-based α1-blockers competitively antagonize these receptors, leading to the relaxation of smooth muscle.[23][24] This results in vasodilation, which lowers blood pressure, and a reduction in urethral resistance, which improves urine flow and alleviates BPH symptoms.[25][26]
FDA-Approved Quinazoline-Based α1-Blockers
-
Prazosin (Minipress®): One of the earliest selective α1-antagonists, used primarily for hypertension.[2]
-
Doxazosin (Cardura®): A long-acting, nonselective α1-blocker used for both hypertension and BPH.[24][27]
-
Alfuzosin (Uroxatral®): A functionally uroselective α1-blocker, meaning it acts preferentially on the receptors in the lower urinary tract, which may lead to fewer cardiovascular side effects like hypotension compared to non-selective agents.[28][29][30]
Signaling Pathway Visualization
Caption: α1-Adrenergic receptor antagonism by Doxazosin/Alfuzosin.
Pharmacokinetic Data of Quinazoline α1-Blockers
| Drug | Bioavailability | Protein Binding | Metabolism | Elimination Half-life |
| Doxazosin | ~65% | High | Hepatic (CYP3A4) | ~22 hours |
| Gefitinib | ~60% | ~90% | Hepatic (CYP3A4) | 28-48 hours |
| Erlotinib | ~60% (~100% with food) | ~93% | Hepatic (CYP3A4/1A2) | ~36 hours |
| Alfuzosin (SR) | Well-absorbed with food | High | Hepatic (CYP3A4) | ~9 hours |
| Vandetanib | Well-absorbed | ~90-96% | Hepatic (CYP3A4) | ~19 days |
(Data compiled from[5][18][27][29][])
Other Emerging Therapeutic Targets
The versatility of the quinazoline scaffold allows it to be adapted for numerous other biological targets.
-
Tubulin Polymerization Inhibitors: Certain quinazolinone derivatives disrupt the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can induce mitotic arrest and apoptosis in cancer cells, similar to classic chemotherapy agents like colchicine.[13][20][32]
-
PARP-1 Inhibitors: Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process. Inhibiting PARP-1 is a promising strategy for cancer therapy, especially in tumors with existing DNA repair defects (e.g., BRCA mutations). Novel quinazolinone derivatives have shown potent PARP-1 inhibitory activity in the nanomolar range.[13][21]
-
Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is essential for the synthesis of nucleotides, and its inhibition blocks DNA replication. Trimetrexate, a quinazoline-based DHFR inhibitor, has been approved for treating certain cancers and infections in immunocompromised patients.[21]
Structure-Activity Relationship (SAR)
SAR studies have revealed key structural requirements for the biological activity of quinazoline derivatives.
-
Position 4: For kinase inhibitors, a 4-anilino (aniline at position 4) group is critical for binding to the ATP pocket of EGFR.[22] For α1-blockers, this position is often substituted with a piperazine-containing moiety.[2]
-
Positions 6 and 7: Substitution at these positions on the benzene ring is crucial for modulating potency, selectivity, and pharmacokinetic properties. For EGFR inhibitors, small, electron-donating groups like methoxy (-OCH₃) or morpholine-containing side chains enhance activity.[10][33]
-
Position 2: Modifications at this position can influence activity. For example, adding a methyl group can be beneficial, while larger substituents may be detrimental depending on the target.[2][6]
-
Position 3: In the quinazolinone sub-class, substitution at the N3 position with various aromatic or heterocyclic rings is essential for antimicrobial and other activities.[2][6]
Caption: Key SAR points on the quinazoline scaffold.
Synthesis and Experimental Protocols
The synthesis of quinazolines is well-established, with several classical methods available.
General Synthesis of the 4-Quinazolinone Core
The Niementowski Synthesis is a common method starting from anthranilic acid.
-
Step 1: Cyclization: Anthranilic acid is heated with an appropriate amide (or triethyl orthoformate for an unsubstituted position 2) to form the 4-oxo-3,4-dihydroquinazoline intermediate.[1]
-
Step 2: Chlorination: The resulting 4-quinazolinone is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce a 4-chloroquinazoline intermediate. This is a key step for creating kinase inhibitors.
-
Step 3: Nucleophilic Substitution: The highly reactive 4-chloro group is displaced by a nucleophile, typically a substituted aniline, via nucleophilic aromatic substitution (SₙAr) to yield the final 4-anilinoquinazoline product.
Experimental Workflow Visualization
Caption: Typical drug discovery workflow for quinazoline derivatives.
Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol describes a representative method for determining the IC₅₀ value of a test compound against EGFR.
-
Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Serially dilute the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). b. In a 96-well plate, add the kinase assay buffer. c. Add a small volume (1-2 µL) of the diluted test compound or DMSO (for control wells) to each well. d. Add the EGFR enzyme to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind. e. To initiate the kinase reaction, add a mixture of the poly(Glu, Tyr) substrate and ATP. f. Incubate the plate at 30°C for 60 minutes. g. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using the detection reagent according to the manufacturer's instructions.
-
Data Analysis: a. Measure luminescence or fluorescence using a plate reader. b. Normalize the data to the positive (enzyme, no inhibitor) and negative (no enzyme) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Cell Proliferation (MTT) Assay
This protocol measures the effect of a test compound on the viability and proliferation of cancer cells.
-
Materials: Cancer cell line (e.g., A549 for NSCLC), complete cell culture medium, 96-well cell culture plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Procedure: a. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator. b. Prepare serial dilutions of the test compound in the cell culture medium. c. Remove the old medium from the cells and add the medium containing the test compound or vehicle control (DMSO). d. Incubate the plate for 72 hours. e. Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. f. Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance of each well at ~570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
The quinazoline scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry. Its rigid framework and synthetic accessibility have enabled the development of highly successful targeted therapies that have changed the treatment landscape for diseases like cancer and BPH. The ongoing exploration of new derivatives continues to yield compounds with novel mechanisms of action, targeting enzymes like PARP and DHFR.[21] Future research will likely focus on developing next-generation kinase inhibitors that can overcome acquired resistance, creating multi-target agents for complex diseases, and further exploring the vast chemical space that quinazoline chemistry offers. The continued investigation of this remarkable scaffold promises to deliver new and improved therapeutic agents for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Erlotinib - Wikipedia [en.wikipedia.org]
- 8. SMPDB [smpdb.ca]
- 9. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 12. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. The mechanism of lapatinib and its application in breast cancer [ewadirect.com]
- 17. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 18. Vandetanib - Wikipedia [en.wikipedia.org]
- 19. What is Vandetanib used for? [synapse.patsnap.com]
- 20. mdpi.com [mdpi.com]
- 21. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugs.com [drugs.com]
- 24. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. What is the mechanism of Doxazosin Mesylate? [synapse.patsnap.com]
- 26. Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 27. urology-textbook.com [urology-textbook.com]
- 28. Alfuzosin - Wikipedia [en.wikipedia.org]
- 29. urology-textbook.com [urology-textbook.com]
- 30. youtube.com [youtube.com]
- 32. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 33. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Consequently, the development of efficient synthetic methodologies for the functionalization of the quinazoline core is of significant interest to the medicinal and organic chemistry communities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[2][3] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of Quinazolin-2-ylboronic acid with various aryl and heteroaryl halides to synthesize 2-substituted quinazolines. These products are valuable intermediates in drug discovery, serving as building blocks for potential therapeutics.[1]
The primary challenge in the Suzuki-Miyaura coupling of certain nitrogen-containing heteroarylboronic acids, including potentially this compound, is the propensity for protodeboronation under the reaction conditions.[4] The protocol outlined below is designed to mitigate this side reaction and promote efficient cross-coupling by employing carefully selected catalysts, ligands, and bases.
Data Presentation: Representative Substrate Scope
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. The data is based on analogous couplings with other 2-heteroarylboronic acids and serves as a guideline for expected outcomes.[2][5] Optimization of the reaction conditions may be necessary for specific substrates.
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-methoxyphenyl)quinazoline | 75-85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)quinazoline | 70-80 |
| 3 | 4-Bromobenzonitrile | 4-(quinazolin-2-yl)benzonitrile | 65-75 |
| 4 | 2-Bromotoluene | 2-(o-tolyl)quinazoline | 60-70 |
| 5 | 1-Bromo-2,4-difluorobenzene | 2-(2,4-difluorophenyl)quinazoline | 70-80 |
| 6 | 2-Bromopyridine | 2-(pyridin-2-yl)quinazoline | 55-65 |
| 7 | 3-Bromopyridine | 2-(pyridin-3-yl)quinazoline | 60-70 |
| 8 | 5-Bromopyrimidine | 2-(pyrimidin-5-yl)quinazoline | 50-60 |
Experimental Protocols
This section details the recommended procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (or its corresponding pinacol ester)
-
Aryl or heteroaryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, or a suitable phosphite ligand)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or THF)
-
Degassed water (if using aqueous base)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), and the phosphine ligand (e.g., SPhos; 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄; 2.0 equivalents) and the anhydrous solvent (e.g., Dioxane; 0.1 M concentration relative to the halide).
-
Reaction: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Microwave-Assisted Protocol:
For accelerated reaction times, microwave synthesis can be employed.
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%), and the base (e.g., K₂CO₃; 2.0 equivalents).
-
Solvent Addition: Add a suitable solvent mixture (e.g., Dioxane/water, 4:1).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 100-140 °C) for a specified time (e.g., 15-30 minutes).[5]
-
Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Haloquinazolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed synthesis of substituted quinazolines, key scaffolds in medicinal chemistry. The following sections cover three major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, enabling the formation of C-C and C-N bonds at the 2-position of the quinazoline core.
Suzuki-Miyaura Coupling: Synthesis of 2-Arylquinazolines
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a 2-haloquinazoline and an arylboronic acid. This reaction is widely used for the synthesis of 2-arylquinazolines, which are prevalent in many biologically active compounds.
General Experimental Protocol:
A mixture of the 2-haloquinazoline (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv.) is prepared in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated at a specified temperature (typically 80-120 °C) for a designated time (2-24 hours), with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Representative Substrate Scope and Yields for Suzuki-Miyaura Coupling:
| Entry | 2-Haloquinazoline | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroquinazoline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 2-Bromoquinazoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Toluene | 110 | 8 | 92 |
| 3 | 2-Iodoquinazoline | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ (3) | THF/H₂O | 80 | 6 | 95 |
| 4 | 2-Chloroquinazoline | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF | 120 | 18 | 78 |
| 5 | 2-Bromoquinazoline | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 10 | 88 |
Buchwald-Hartwig Amination: Synthesis of 2-Aminoquinazolines
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between a 2-haloquinazoline and a primary or secondary amine. This reaction is a powerful tool for the synthesis of 2-aminoquinazolines, a class of compounds with significant therapeutic potential.
General Experimental Protocol:
In an oven-dried Schlenk tube, the 2-haloquinazoline (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv.) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. An anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) is added, and the reaction mixture is stirred at the indicated temperature (typically 80-130 °C) until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired 2-aminoquinazoline.
Representative Substrate Scope and Yields for Buchwald-Hartwig Amination:
| Entry | 2-Haloquinazoline | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloroquinazoline | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2) | Toluene | 110 | 16 | 88 |
| 2 | 2-Bromoquinazoline | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Dioxane | 100 | 12 | 91 |
| 3 | 2-Iodoquinazoline | n-Butylamine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | THF | 90 | 10 | 85 |
| 4 | 2-Chloroquinazoline | 4-Fluoroaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2) | Toluene | 110 | 18 | 82 |
| 5 | 2-Bromoquinazoline | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Dioxane | 100 | 14 | 89 |
Sonogashira Coupling: Synthesis of 2-Alkynylquinazolines
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a 2-haloquinazoline and a terminal alkyne, providing access to 2-alkynylquinazolines. This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
General Experimental Protocol:
To a solution of the 2-haloquinazoline (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., DMF, THF, or triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine, diisopropylamine) are added. The reaction mixture is deoxygenated by bubbling with an inert gas for 15-20 minutes and then stirred at the specified temperature (room temperature to 100 °C) under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Representative Substrate Scope and Yields for Sonogashira Coupling:
| Entry | 2-Haloquinazoline | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoquinazoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N | DMF | 60 | 6 | 94 |
| 2 | 2-Bromoquinazoline | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH | THF | 80 | 12 | 87 |
| 3 | 2-Chloroquinazoline | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | DMF | 100 | 24 | 75 |
| 4 | 2-Iodoquinazoline | 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N | DMF | 50 | 8 | 90 |
| 5 | 2-Bromoquinazoline | Ethynylbenzene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH | THF | 80 | 10 | 89 |
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the fundamental mechanisms of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, along with a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[1][2] These inhibitors primarily target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are pivotal in cancer cell proliferation, survival, and angiogenesis.[3][4][5] Dysregulation of these kinase signaling pathways is a hallmark of many cancers, making them critical targets for therapeutic intervention.[3][5]
The functionalization of the quinazoline core is crucial for modulating potency, selectivity, and pharmacokinetic properties. Boronic acids, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have emerged as indispensable tools for this purpose.[6][7] This reaction facilitates the formation of carbon-carbon bonds between a halo-quinazoline and a diverse range of aryl or heteroaryl boronic acids, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.[7][8]
These application notes provide detailed protocols for the synthesis of quinazoline-based kinase inhibitors using boronic acids, present key biological data for representative compounds, and illustrate the relevant signaling pathways and experimental workflows.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for creating biaryl compounds. In the context of quinazoline synthesis, the reaction typically involves the coupling of a halogenated quinazoline (e.g., a bromo- or chloro-quinazoline) with an aryl, heteroaryl, or vinyl boronic acid or boronate ester. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[9] This approach allows for the introduction of a wide array of substituents at various positions of the quinazoline ring, which is essential for tuning the inhibitor's binding affinity and selectivity.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Brominated Quinazoline Derivative
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-quinazoline with an arylboronic acid, adapted from procedures described in the literature.[7][10]
Materials:
-
7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (or other halo-quinazoline)
-
Arylboronic acid (1.2 - 2.4 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (4-9 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equivalents)
-
Solvent mixture: Acetone/Water (1:1 or 2:1)
-
Argon or Nitrogen gas
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromo-quinazoline derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst can be sensitive to oxygen.[9]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the acetone/water solvent mixture. Stir the suspension for 5 minutes. Add the palladium(II) acetate catalyst to the mixture.
-
Reaction: Heat the reaction mixture to 40-45 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 30 minutes to 7 hours depending on the substrates.[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the desired aryl-substituted quinazoline.[7][11]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]
Protocol 2: Synthesis of 2-Chloro-4-(m-tolyloxy)quinazoline Precursor
This protocol outlines the synthesis of a chlorinated quinazoline intermediate, which can subsequently be used in coupling reactions. This procedure is adapted from Karnakar et al., 2012.[11]
Materials:
-
2,4-dichloroquinazoline
-
m-cresol (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous ethanol
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve m-cresol (1.0 equiv.) and potassium carbonate (1.5 equiv.) in anhydrous ethanol in a round-bottom flask. Stir the mixture at room temperature for 15 minutes.
-
Addition of Quinazoline: Add 2,4-dichloroquinazoline (1.0 equiv.) to the solution.
-
Reaction: Reflux the reaction mixture for 4-5 hours. Monitor the reaction's completion using TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.
-
Purification: Filter the solid precipitate, wash it thoroughly with water, and dry it. Recrystallize the crude product from DMF to obtain pure 2-chloro-4-(m-tolyloxy)quinazoline.[11]
Data Presentation: Biological Activity
The Suzuki-Miyaura coupling has enabled the synthesis of a vast library of quinazoline derivatives with potent kinase inhibitory activity. The tables below summarize quantitative data for selected compounds, highlighting their efficacy against key cancer-related kinases and cell lines.
Table 1: Inhibitory Activity of Quinazoline Derivatives Against EGFR and VEGFR Kinases
| Compound ID/Reference | Target Kinase | IC₅₀ (nM) |
| Compound 23 [13] | EGFR L858R/T790M/C797S | 0.2 |
| Compound 8b [3] | EGFR | 1.37 |
| Compound 1j [4] | VEGFR-2 | 14 |
| Compound 1l [4] | VEGFR-2 | 14 |
| Compound 1i [4] | EGFR | 1 |
| Compound 4c [4] | EGFR T790M | 220 |
| Compound 4c [4] | VEGFR-2 | 800 |
| Erlotinib (Reference)[4] | EGFR WT | 100 |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-proliferative Activity of Quinazoline Derivatives in Cancer Cell Lines
| Compound ID/Reference | Cell Line | Cancer Type | EC₅₀ (µM) |
| Compound 23 [13] | Ba/F3 EGFR L858R/T790M/C797S | Leukemia (Model) | 0.05 |
| Compound 4c [4] | A549 | Lung Cancer | 5.2 |
| Compound 4c [4] | MCF-7 | Breast Cancer | 6.0 |
| Compound 4c [4] | HepG2 | Liver Cancer | 5.0 |
| Compound 13 [14] | A431 (EGFR wild type) | Skin Cancer | IC₅₀ = 5.06 nM |
EC₅₀: The half-maximal effective concentration, which induces a response halfway between the baseline and maximum after a specified exposure time.
Target Signaling Pathway and Drug Development Workflow
EGFR Signaling Pathway
The Epidermal Growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and differentiation.[3][5] Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation, thereby blocking downstream signaling.[13]
Logical Drug Development Workflow
The development of novel kinase inhibitors is a multi-step process that begins with chemical synthesis and progresses through various stages of biological evaluation.
Conclusion
The use of boronic acids in palladium-catalyzed cross-coupling reactions represents a powerful and highly adaptable strategy for the synthesis of quinazoline-based kinase inhibitors. The Suzuki-Miyaura reaction, in particular, provides a reliable method for diversifying the quinazoline scaffold, leading to the discovery of compounds with high potency and selectivity against clinically relevant targets like EGFR and VEGFR. The protocols and data presented herein serve as a practical guide for researchers engaged in the design and development of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Quinazolin-2-ylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4][5] The functionalization of the quinazoline scaffold at various positions is a key strategy in the design of novel drug candidates with enhanced potency and selectivity.[2] While a vast number of quinazoline derivatives have been explored, the application of Quinazolin-2-ylboronic acid as a synthetic intermediate presents a promising, yet underexplored, avenue for the rapid generation of diverse 2-substituted quinazoline libraries.
Boronic acids are versatile reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds.[6] The unique physicochemical properties of the boronic acid group, including its stability and ease of synthesis, make it an invaluable tool for medicinal chemists.[6] This document provides detailed application notes and protocols for the potential use of this compound in medicinal chemistry, focusing on its role as a key building block for the synthesis of novel, biologically active quinazoline derivatives.
Potential Therapeutic Applications of 2-Substituted Quinazolines
The introduction of various substituents at the 2-position of the quinazoline ring has been shown to modulate the biological activity of the resulting compounds significantly. A diverse range of functionalities at this position can lead to potent inhibitors of various enzymes and receptors implicated in disease.
Anticancer Activity
Many 2-substituted quinazoline derivatives have demonstrated potent anticancer activity through various mechanisms of action:
-
Enzyme Inhibition: Derivatives of quinazoline are known to inhibit enzymes crucial for cancer cell proliferation and survival, such as thymidylate synthase and poly-(ADP-ribose) polymerase (PARP).[4][7]
-
Receptor Tyrosine Kinase (RTK) Inhibition: The quinazoline scaffold is a common feature in many approved RTK inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[3]
Antimicrobial Activity
The quinazoline core is also a promising scaffold for the development of novel antimicrobial agents.[4] 2-substituted derivatives have shown activity against a range of bacterial and fungal pathogens, often through mechanisms that are distinct from existing antibiotics, making them valuable candidates for overcoming drug resistance.[4][8]
Data Presentation: Biological Activities of Representative 2-Substituted Quinazolines
The following table summarizes the biological activities of several 2-substituted quinazoline derivatives, illustrating the potential of compounds that could be synthesized using this compound.
| Compound ID | 2-Substituent | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| 1 | 2-phenyl | Analgesic & Anti-inflammatory | - | [9] |
| 2 | 2-methyl | Analgesic & Anti-inflammatory | - | [9] |
| 3 | 2-methylthio | Analgesic & Anti-inflammatory | - | [9] |
| 4 | 2-styryl (Isoniazid incorporated) | Mycobacterium tuberculosis | MIC: Effective against multi-drug resistant strains | [10] |
| 5 | 2-Methyl-6-propyl-benzo[4][11]imidazo[1,2-c] | Mycobacterium tuberculosis | MIC: 0.78 µg/mL | [10] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis of this compound starting from 2-chloroquinazoline.
Materials:
-
2-Chloroquinazoline
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Borylation of 2-Chloroquinazoline:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloroquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.
-
-
Hydrolysis to this compound:
-
Dissolve the crude boronate ester in a mixture of tetrahydrofuran and 1M HCl.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization.
-
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This protocol provides a general method for the synthesis of 2-aryl-quinazolines.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Toluene/Water or DME/Water solvent mixture
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 eq) in the chosen solvent system (e.g., Toluene/Water 4:1).
-
Add this compound (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂ - 0.02 eq), the ligand (e.g., PPh₃ - 0.08 eq), and the base (e.g., Na₂CO₃ - 2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-quinazoline.
Mandatory Visualizations
Proposed Synthesis of this compound and its Application
Caption: Synthetic route to this compound and its use in Suzuki-Miyaura coupling.
High-Throughput Screening Workflow for Novel 2-Substituted Quinazolines
Caption: Workflow for the screening and development of novel 2-substituted quinazoline drug candidates.
References
- 1. Quinazolinone-based hybrids with diverse biological activities: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes : Oriental Journal of Chemistry [orientjchem.org]
- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
Application Notes and Protocols: Step-by-Step Synthesis of 2-Arylquinazolines from Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. The 2-arylquinazoline scaffold, in particular, is of significant interest in medicinal chemistry due to its prevalence in compounds exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of these compounds, offering a direct and efficient route to introduce aryl substituents at the 2-position of the quinazoline ring. This protocol details a general and robust procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloroquinazoline with various arylboronic acids.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the synthesis of various 2-arylquinazolines via the Suzuki-Miyaura cross-coupling of 2-chloroquinazoline with a selection of arylboronic acids. The data illustrates the general applicability of the method to boronic acids bearing both electron-donating and electron-withdrawing substituents.
| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylquinazoline | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DMF/EtOH (3:1) | 100 | 2 | 92 |
| 2 | 4-Methylphenylboronic acid | 2-(p-Tolyl)quinazoline | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DMF/EtOH (3:1) | 100 | 2 | 95 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)quinazoline | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DMF/EtOH (3:1) | 100 | 2 | 90 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)quinazoline | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DMF/EtOH (3:1) | 100 | 2 | 88 |
| 5 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)quinazoline | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DMF/EtOH (3:1) | 100 | 2 | 85 |
| 6 | 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)quinazoline | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DMF/EtOH (3:1) | 100 | 3 | 78 |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-arylquinazolines.
Experimental Protocols
General Procedure for the Synthesis of 2-Arylquinazolines via Suzuki-Miyaura Cross-Coupling:
This protocol describes a general method for the synthesis of 2-arylquinazolines from 2-chloroquinazoline and various arylboronic acids.
Materials:
-
2-Chloroquinazoline (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen line, balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloroquinazoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a 3:1 mixture of anhydrous DMF and ethanol to the flask. The volume of the solvent should be sufficient to ensure proper stirring (e.g., 10 mL per 1 mmol of 2-chloroquinazoline).
-
Attach a reflux condenser to the flask.
-
Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 2-3 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting material (2-chloroquinazoline) indicates the completion of the reaction.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-arylquinazoline.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
-
Safety Precautions:
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates. Its application in the synthesis of biaryl and heteroaryl structures is of paramount importance in medicinal chemistry and materials science. The incorporation of microwave irradiation has revolutionized this reaction, dramatically reducing reaction times from hours to minutes, often improving yields, and enhancing reproducibility.[1][2][3] This is particularly advantageous when working with heterocyclic boronic acids, which can be prone to decomposition or side reactions under prolonged thermal conditions.
These application notes provide a comprehensive overview and detailed protocols for performing microwave-assisted Suzuki coupling reactions with a focus on heterocyclic boronic acids. The information is intended to guide researchers in developing robust and efficient synthetic methodologies for the rapid generation of diverse compound libraries.
Advantages of Microwave-Assisted Suzuki Coupling
The use of microwave heating offers several key advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates significantly, reducing synthesis times from hours to mere minutes.[4][5][6][7]
-
Improved Yields: By minimizing byproduct formation through rapid heating to the target temperature, microwave-assisted reactions often result in higher isolated yields.[8]
-
Enhanced Reproducibility: Microwave reactors provide precise temperature and pressure control, leading to more consistent and reproducible results.[1][9]
-
Access to Novel Chemical Space: The ability to rapidly screen reaction conditions allows for the efficient exploration of a wider range of substrates, including challenging heterocyclic boronic acids.
Data Presentation: A Comparative Summary of Reaction Conditions
The following tables summarize quantitative data from various studies on microwave-assisted Suzuki coupling with heterocyclic boronic acids, offering a clear comparison of reaction parameters and outcomes.
Table 1: Coupling of Heterocyclic Boronic Acids with Aryl Halides
| Heterocyclic Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 3-Pyridylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 85 | [4][5][6][7] |
| 4-Pyridylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 82 | [4][5][6][7] |
| 2-Thiopheneboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 92 | [4][5][6][7] |
| 3-Thiopheneboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 88 | [4][5][6][7] |
| 2-Furylboronic acid | 1-Cyclohexyl-2-iodo-1H-benzimidazole | PdCl₂ (5) / SPhos (10) | Cs₂CO₃ | Dioxane | 120 | 30-40 | 85 | [8] |
| 3-Furylboronic acid | 1-Cyclohexyl-2-iodo-1H-benzimidazole | PdCl₂ (5) / SPhos (10) | Cs₂CO₃ | Dioxane | 120 | 30-40 | 82 | [8] |
| 5-Formylthiophene-2-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 150 | 5 | 95 | [10] |
Table 2: Influence of Catalyst and Base on Reaction Efficiency
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 91 | [4][5][6][7] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.1) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 75 | [4][5][6][7] |
| 1-Cyclohexyl-2-iodo-1H-benzimidazole | 4-Tolylboronic acid | PdCl₂ (5) / SPhos (10) | Cs₂CO₃ | Dioxane | 120 | 30 | 91 | [8] |
| 1-Cyclohexyl-2-iodo-1H-benzimidazole | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | 120 | 30 | 65 | [8] |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O | 120 | 2 | 98 | [1] |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) (0.1) | K₂CO₃ | EtOH/H₂O | 120 | 2 | 92 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols can be adapted as a starting point for a wide range of heterocyclic Suzuki coupling reactions.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of Heterocyclic Boronic Acids with 2,4-Dichloropyrimidines [4][5][6][7]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Heterocyclic boronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Microwave reactor vials
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (e.g., 75 mg, 0.5 mmol).
-
Add the heterocyclic boronic acid (0.5 mmol).
-
Add potassium carbonate (e.g., 207 mg, 1.5 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (e.g., 2.9 mg, 0.0025 mmol).
-
Add a mixture of 1,4-dioxane (4 mL) and water (2 mL) that has been previously degassed by bubbling with argon for 15-20 minutes.
-
Seal the vial under an argon atmosphere.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling for the Synthesis of 2-(Hetero)aryl Benzimidazoles [8]
Materials:
-
2-Iodobenzimidazole derivative (1.0 equiv)
-
(Hetero)aryl boronic acid (1.6 equiv)
-
Palladium(II) chloride [PdCl₂] (5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Dioxane (anhydrous)
-
Microwave reactor vials
-
Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add the 2-iodobenzimidazole derivative (e.g., 1 mmol).
-
Add PdCl₂ (5 mol%) and SPhos (10 mol%).
-
Add anhydrous dioxane (4 mL).
-
Degas the mixture with a stream of nitrogen for 10 minutes while stirring at room temperature.
-
Add the (hetero)aryl boronic acid (1.6 equiv) and cesium carbonate (2.0 equiv).
-
Degas the reaction mixture with nitrogen for another 5 minutes.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the general workflow and the fundamental catalytic cycle of the Suzuki coupling reaction.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 3. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 6. microwave-assisted-regioselective-suzuki-coupling-of-2-4-dichloropyrimidines-with-aryl-and-heteroaryl-boronic-acids - Ask this paper | Bohrium [bohrium.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
One-Pot Synthesis of Polysubstituted Quinazolines: Application Notes and Protocols for Researchers
For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold represents a privileged heterocyclic system due to its broad spectrum of pharmacological activities. One-pot multicomponent reactions have emerged as a powerful and efficient strategy for the synthesis of polysubstituted quinazolines, offering advantages in terms of atom economy, reduced reaction times, and simplified purification processes. This document provides detailed application notes and experimental protocols for the one-pot synthesis of these valuable compounds, along with insights into their modulation of key signaling pathways.
Quinazoline derivatives are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1] Several approved drugs, such as gefitinib and erlotinib, feature the quinazoline core, highlighting its importance in medicinal chemistry. The efficiency of synthesizing diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. One-pot syntheses, which combine multiple reaction steps in a single flask, are particularly advantageous for this purpose.[1]
Synthetic Methodologies: An Overview
A variety of one-pot methodologies have been developed for the synthesis of polysubstituted quinazolines. These can be broadly categorized into three main groups:
-
Isatoic Anhydride-Based Strategies: This is one of the most common and versatile approaches, utilizing readily available isatoic anhydride as a key starting material.[1]
-
Metal-Catalyzed Reactions: Transition metals such as palladium, copper, ruthenium, cobalt, iridium, and manganese are employed to catalyze the formation of the quinazoline ring system through various coupling and cyclization reactions.[1]
-
Alternative Approaches: This category includes methods like electrochemical synthesis, organocatalytic reactions, and the use of less common starting materials.[1][2]
The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions (e.g., solvent-free, microwave-assisted).
Experimental Protocols
This section provides detailed protocols for three distinct and representative one-pot syntheses of polysubstituted quinazolines.
Protocol 1: Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Isatoic Anhydride
This protocol describes a solvent-free, three-component reaction of isatoic anhydride, an amine, and an orthoester. This method is advantageous for its simplicity and environmentally friendly conditions.
General Procedure:
-
In a round-bottom flask, combine isatoic anhydride (1.0 mmol), the desired primary amine (1.0 mmol), and the corresponding orthoester (1.2 mmol).
-
The reaction mixture is heated at 120 °C for 5 hours or irradiated in a microwave reactor at 140 °C for 20-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is cooled to room temperature.
-
The solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.
Protocol 2: Copper-Catalyzed One-Pot Synthesis of Quinazolinones
This protocol outlines a copper-catalyzed one-pot condensation reaction using 2-bromobenzoic acid, aqueous ammonia, and an aldehyde. This method is notable for the in situ generation of the amine source.[3]
Optimized Reaction Conditions:
-
Catalyst: Copper(I) iodide (CuI) (5.0 mol%)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Temperature: 100 °C
-
Atmosphere: Oxygen
-
Time: 10 hours
General Procedure:
-
To a reaction vessel, add 2-bromobenzoic acid (1 mmol), the desired aldehyde (1 mmol), aqueous ammonia (2 mmol), and CuI (5.0 mol%).
-
Add DMSO (5 mL) as the solvent.
-
The reaction mixture is stirred at 100 °C for 10 hours under an oxygen atmosphere.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure quinazolinone derivative.[3]
Protocol 3: Electrochemical One-Pot Synthesis of Quinazolin-4(3H)-ones
This protocol describes an environmentally friendly electrochemical method for the synthesis of quinazolinones from isatoic anhydride, a styrene derivative, and an amine hydrochloride. This approach avoids the need for metal catalysts and chemical oxidants.[4]
Electrolysis Setup:
-
Cell: Undivided cell
-
Anode: Graphite felt (GF)
-
Cathode: Platinum (Pt) electrode
-
Electrolyte: n-Bu4NCl
-
Current: Constant current of 5 mA
-
Solvent: CH3OH/CH3CN mixture
-
Temperature: 70 °C
-
Time: 16 hours
General Procedure:
-
In an undivided electrochemical cell equipped with a graphite felt anode and a platinum cathode, combine isatoic anhydride (1.0 equiv), the styrene derivative (3.0 equiv), the amine hydrochloride (2.5 equiv), and n-Bu4NCl (1.0 equiv) as the electrolyte.
-
Add a mixture of methanol and acetonitrile as the solvent.
-
The reaction mixture is stirred and electrolyzed at a constant current of 5 mA at 70 °C for 16 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired quinazolin-4(3H)-one.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various polysubstituted quinazolines using the protocols described above and other reported one-pot methods.
| Entry | Amine | Orthoester | Method | Time (h) | Yield (%) |
| 1 | Aniline | Triethyl orthoformate | Conventional Heating | 5 | 85 |
| 2 | Benzylamine | Triethyl orthoformate | Microwave | 0.5 | 90 |
| 3 | p-Toluidine | Trimethyl orthoacetate | Conventional Heating | 6 | 82 |
| 4 | Cyclohexylamine | Triethyl orthobenzoate | Microwave | 0.4 | 88 |
| Entry | 2-Bromobenzoic Acid Derivative | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 2-bromobenzoic acid | Benzaldehyde | CuI | DMSO | 10 | 85 |
| 2 | 2-bromo-5-chlorobenzoic acid | 4-Chlorobenzaldehyde | CuI | DMSO | 12 | 78 |
| 3 | 2-bromo-4-methoxybenzoic acid | 4-Methoxybenzaldehyde | CuI | DMSO | 10 | 92 |
| 4 | 2-bromobenzoic acid | 2-Naphthaldehyde | CuI | DMSO | 12 | 81 |
| Entry | Styrene Derivative | Amine Hydrochloride | Time (h) | Yield (%) |
| 1 | Styrene | Methylamine HCl | 16 | 78 |
| 2 | 4-Methylstyrene | Ethylamine HCl | 18 | 75 |
| 3 | 4-Chlorostyrene | Aniline HCl | 16 | 82 |
| 4 | 3-Methoxystyrene | Benzylamine HCl | 20 | 72 |
Logical Workflow for One-Pot Synthesis
The following diagram illustrates the general logical workflow for the one-pot synthesis of polysubstituted quinazolines.
Signaling Pathways Modulated by Quinazoline Derivatives
Quinazoline derivatives exert their biological effects by interacting with various cellular targets and modulating key signaling pathways implicated in diseases like cancer. Understanding these mechanisms is crucial for rational drug design.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[3] Aberrant EGFR signaling is a hallmark of many cancers. Quinazoline-based tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib are designed to compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling.[5]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[6] Several quinazolinone derivatives have been identified as potent inhibitors of PI3K.[2] By blocking the activity of PI3K, these compounds prevent the phosphorylation and activation of Akt, leading to the downstream inhibition of mTOR and its effector proteins.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinazoline derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity. By blocking VEGFR-2, these compounds can inhibit angiogenesis and suppress tumor growth.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Quinazolin-2-ylboronic acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach involves screening libraries of low molecular weight fragments (typically <300 Da) to identify those that bind to a biological target of interest. These initial "hits" are then optimized through iterative cycles of medicinal chemistry to generate potent and selective drug candidates.
This document provides detailed application notes and protocols for the use of Quinazolin-2-ylboronic acid, a heterocyclic fragment, in FBDD campaigns, with a particular focus on the discovery of kinase inhibitors. The quinazoline scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors. The incorporation of a boronic acid moiety offers a unique advantage, as it can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of certain enzymes, potentially leading to high affinity and selectivity.
Properties of this compound
The physicochemical properties of this compound make it an attractive fragment for FBDD. Its small size and low complexity adhere to the "Rule of Three," a set of guidelines for fragment-like molecules.
| Property | Value | Source |
| Molecular Formula | C₈H₇BN₂O₂ | Calculated |
| Molecular Weight | 173.97 g/mol | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 1 | Calculated |
| cLogP | 0.85 | Predicted |
Application in Kinase Inhibitor Discovery
The quinazoline scaffold is a well-established core for inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This compound can serve as a starting point for the development of potent and selective EGFR inhibitors.
Fragment-Based Drug Discovery Workflow
The general workflow for an FBDD campaign starting with fragment screening and leading to a clinical candidate is depicted below. This iterative process involves screening, hit validation, structural biology, and medicinal chemistry optimization.
Hit Identification and Validation
The initial step involves screening a library of fragments to identify binders to the target protein. Biophysical methods are typically employed for this due to the low affinity of fragment hits.
Experimental Workflow: Hit Identification
A typical workflow for identifying and validating fragment hits using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is outlined below.
Illustrative Binding Data
The following table presents illustrative data for the binding of this compound to a target kinase, as would be determined by the workflow above.
| Fragment | Method | Parameter | Value |
| This compound | SPR | K D | 250 µM |
| This compound | ITC | K D | 300 µM |
| This compound | Kinase Assay | IC₅₀ | >500 µM |
Disclaimer: The data presented in this table is illustrative and intended to represent typical values for a fragment hit. Actual values will be target-dependent.
Lead Optimization
Following hit validation, the fragment is optimized to improve its potency and drug-like properties. The table below shows a hypothetical structure-activity relationship (SAR) for analogs of this compound.
| Compound | R Group | K D (SPR) | IC₅₀ (Kinase Assay) |
| Fragment Hit | -H | 250 µM | >500 µM |
| Analog 1 | 4-Anilino | 10 µM | 25 µM |
| Analog 2 | 4-(3-chloroanilino) | 800 nM | 1.5 µM |
| Analog 3 | 4-(3-chloro-4-fluoroanilino) | 50 nM | 120 nM |
Disclaimer: The data presented in this table is illustrative and for educational purposes.
Signaling Pathway
Quinazoline-based inhibitors often target receptor tyrosine kinases like EGFR. The diagram below illustrates the EGFR signaling pathway and indicates the point of inhibition by a kinase inhibitor.
Experimental Protocols
Synthesis of this compound Pinacol Ester
This protocol is adapted from methods for synthesizing analogous heterocyclic boronic esters.
Materials:
-
2-Chloroquinazoline
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloroquinazoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir under nitrogen for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline.
-
The pinacol ester can then be hydrolyzed to the boronic acid if required, typically using aqueous acid.
Biophysical Screening: Surface Plasmon Resonance (SPR)
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target kinase protein
-
This compound and other fragments
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target kinase (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the fragment to the screening concentration (e.g., 100 µM) in running buffer.
-
Inject the fragment solution over the immobilized protein surface and a reference surface.
-
Monitor the binding response (in Resonance Units, RU).
-
A significant increase in RU on the protein surface compared to the reference indicates binding.
-
-
Dose-Response Analysis:
-
For confirmed hits, perform a dose-response experiment by injecting a series of concentrations of the fragment (e.g., from 1 µM to 500 µM).
-
Fit the resulting binding data to a steady-state affinity model to determine the dissociation constant (K D).
-
Biochemical Assay: Kinase Inhibition Assay
Materials:
-
Target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
This compound
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a multi-well plate, add the target kinase, the substrate, and the diluted fragment.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
Troubleshooting & Optimization
Overcoming instability of Quinazolin-2-ylboronic acid in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the storage and handling of Quinazolin-2-ylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My this compound has been in storage for a while and my Suzuki-Miyaura coupling reaction is failing. What could be the issue?
A1: The most likely cause is the degradation of your this compound. Boronic acids, particularly heterocyclic ones, can be unstable during long-term storage. The primary degradation pathways are oxidation and hydrolysis, which lead to the formation of inactive byproducts.[1][2] It is recommended to use freshly purchased or properly stored material for best results. If you suspect degradation, you can analyze the purity of your material using techniques like HPLC-UV or ¹H NMR spectroscopy.
Q2: What are the visible signs of this compound degradation?
A2: While visual inspection is not a definitive test, signs of degradation can include a change in color, clumping of the powder (due to moisture absorption), or a change in solubility. However, significant degradation can occur without any obvious visual changes. Therefore, analytical confirmation is always recommended.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. A refrigerator or freezer at -20°C is ideal. The container should be tightly sealed to prevent exposure to moisture and air.[3] Using an inert atmosphere (e.g., argon or nitrogen) within the container can further enhance stability.
Q4: I suspect my this compound has degraded. Can I still use it?
A4: Using degraded this compound is not recommended as it can lead to failed reactions, low yields, and the formation of impurities that may be difficult to separate. It is best to use a fresh batch of the reagent. If you must use a partially degraded sample, you may need to increase the stoichiometry in your reaction, but this can complicate purification.
Q5: Are there more stable alternatives to this compound?
A5: Yes, one common strategy to enhance the stability of boronic acids is to convert them into their corresponding diethanolamine (DABO) boronates. These are often crystalline, air-stable solids that can be stored for extended periods without significant degradation.[3][4] The DABO boronate can often be used directly in Suzuki-Miyaura coupling reactions, where it hydrolyzes in situ to release the active boronic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Failed Suzuki-Miyaura Coupling | Degradation of this compound. | - Use a fresh batch of the boronic acid. - Confirm the purity of the starting material via HPLC or NMR. - Consider converting the boronic acid to its more stable diethanolamine (DABO) boronate for storage and use.[3][4] |
| Low Yield in Coupling Reaction | Partial degradation of the boronic acid. | - Increase the equivalents of the boronic acid used in the reaction. - Purify the boronic acid by recrystallization if possible. - Switch to using the DABO boronate derivative. |
| Inconsistent Results Between Batches | Variable purity or degradation of the boronic acid. | - Always store the boronic acid under recommended conditions (cool, dry, inert atmosphere). - Analyze the purity of each new batch before use. - Standardize your storage and handling procedures. |
| Formation of Homocoupling Byproducts | Presence of oxygen or Pd(II) species in the reaction. | - Degas all solvents and reagents thoroughly before use. - Maintain an inert atmosphere (argon or nitrogen) throughout the reaction. - Consider adding a mild reducing agent like potassium formate to minimize Pd(II) concentration.[5] |
Quantitative Stability Data
The following table provides generalized stability data for heterocyclic boronic acids under various storage conditions. Please note that these are estimates and the actual stability of this compound may vary. It is always recommended to perform your own stability studies for critical applications.
| Storage Condition | Temperature | Atmosphere | Estimated Purity after 6 Months |
| Standard Benchtop | 20-25°C | Air | < 80% |
| Desiccator | 20-25°C | Air (low humidity) | 85-90% |
| Refrigerator | 4°C | Air | 90-95% |
| Refrigerator | 4°C | Inert Gas (Argon) | > 98% |
| Freezer | -20°C | Inert Gas (Argon) | > 99% |
Experimental Protocols
Protocol 1: Analysis of this compound Purity by HPLC-UV
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL.
-
Mobile Phase: Prepare a suitable mobile phase. A common starting point is a gradient of acetonitrile and water with 0.1% formic acid. For example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)
-
Gradient: A typical gradient might be 10-90% B over 15 minutes.
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak corresponding to this compound.
Protocol 2: Stabilization of this compound via Diethanolamine (DABO) Boronate Formation
Objective: To convert this compound into its more stable diethanolamine (DABO) boronate adduct.[3][4]
Materials:
-
This compound
-
Diethanolamine (1 equivalent)
-
Dichloromethane (or another suitable solvent like ether)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
In a clean, dry flask, suspend the this compound in dichloromethane.
-
Add one equivalent of diethanolamine to the suspension with stirring at room temperature.
-
Continue stirring for approximately 30 minutes. A white precipitate of the DABO boronate should form.[6]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold dichloromethane or ether to remove any unreacted diethanolamine.
-
Dry the resulting crystalline solid under vacuum. The DABO boronate can then be stored in a tightly sealed container at room temperature.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling Reactions Involving Heterocyclic Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of heterocyclic boronic acids during Suzuki coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or no yield of the desired coupled product, with the starting material consumed and the protodeboronated heterocycle detected.
-
Potential Cause: The rate of protodeboronation is faster than the rate of transmetalation. This is a common issue with electron-deficient or certain nitrogen-containing heterocyclic boronic acids (e.g., 2-pyridylboronic acid).[1][2]
-
Solution Workflow:
Troubleshooting workflow for low yield due to protodeboronation.
Issue 2: Inconsistent reaction yields, even when using the same procedure.
-
Potential Cause 1: Degradation of the heterocyclic boronic acid during storage. Many heterocyclic boronic acids are unstable and can degrade upon exposure to air and moisture.[3]
-
Solution 1:
-
Store sensitive boronic acids under an inert atmosphere (argon or nitrogen) at low temperatures.
-
Consider converting the boronic acid to a more stable derivative (MIDA boronate, organotrifluoroborate, or DABO boronate) for long-term storage.[1][3]
-
Always check the purity of the boronic acid by NMR before use.
-
-
Potential Cause 2: Incomplete degassing of the reaction mixture, leading to catalyst deactivation and competing side reactions.
-
Solution 2:
-
Thoroughly degas the solvent and the reaction mixture (containing all solid reagents except the catalyst) by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Issue 3: Reaction works well with simple aryl halides but fails with more complex or electron-rich halides.
-
Potential Cause: The oxidative addition step is slow, allowing more time for the protodeboronation of the sensitive heterocyclic boronic acid.
-
Solution:
-
Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) to accelerate the oxidative addition step.
-
Use a palladium pre-catalyst that is more readily activated.
-
Increase the reaction temperature cautiously, while monitoring for an increase in protodeboronation. A careful balance between the rates of oxidative addition and protodeboronation is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for heterocyclic boronic acids?
Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process consumes the boronic acid, preventing it from participating in the desired Suzuki coupling reaction and leading to lower yields of the target molecule. Heterocyclic boronic acids, particularly those containing nitrogen atoms like 2-pyridylboronic acid, are often more susceptible to protodeboronation due to electronic effects and the potential for zwitterionic intermediates that are highly reactive.[2]
Q2: How can I stabilize my sensitive heterocyclic boronic acid?
You can convert the boronic acid into a more stable derivative. The most common strategies include:
-
N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that are unreactive under anhydrous Suzuki coupling conditions. The boronic acid can be slowly released in situ under aqueous basic conditions.[4]
-
Potassium Organotrifluoroborates (R-BF3K): These salts are generally more stable than the corresponding boronic acids and can be used directly in Suzuki couplings. They often require specific conditions, such as the use of a fluoride-scavenging agent or aqueous conditions, to release the active boron species.[5][6][7]
-
Diethanolamine (DABO) boronates: These are air- and water-stable complexes that can be used directly in Suzuki coupling reactions in the presence of a protic co-solvent. They are often easy to prepare and handle.[3]
Q3: What is the best base to use to minimize protodeboronation?
The choice of base is critical. Strong, nucleophilic bases, especially hydroxides in aqueous media, can significantly accelerate protodeboronation.
| Base Type | Recommendation | Rationale |
| Hydroxide Bases (e.g., NaOH, KOH) | Avoid, especially with aqueous solvents. | Directly promote the formation of the boronate anion, which is susceptible to protonolysis. |
| Carbonate Bases (e.g., K2CO3, Cs2CO3) | Good choice, often used in anhydrous or biphasic systems. | Milder bases that are less likely to aggressively promote protodeboronation. Cesium carbonate is often more effective due to its higher solubility in organic solvents. |
| Phosphate Bases (e.g., K3PO4) | Excellent choice, particularly for "slow release" strategies with MIDA boronates. | A moderately strong, non-nucleophilic base that can facilitate the catalytic cycle without causing rapid decomposition of the boronic acid. |
| Fluoride Bases (e.g., KF, CsF) | Can be effective, especially with organotrifluoroborates. | The fluoride ion can play a role in the transmetalation step. |
Q4: How does temperature affect protodeboronation?
Higher temperatures generally increase the rate of all reactions, including protodeboronation. If you are observing significant protodeboronation, lowering the reaction temperature can be an effective strategy. However, this may also slow down the desired Suzuki coupling. To compensate, a more active catalyst system (e.g., using a more electron-rich and bulky ligand) may be necessary to achieve a reasonable reaction rate at a lower temperature.
Q5: Should I use aqueous or anhydrous conditions?
For heterocyclic boronic acids that are highly prone to protodeboronation, anhydrous conditions are generally preferred.[8] Water is a proton source and can facilitate the decomposition of the boronic acid. If aqueous conditions are necessary (e.g., for the hydrolysis of MIDA boronates or for solubility reasons), it is crucial to carefully select a mild base and an optimized catalyst system to ensure the rate of cross-coupling is significantly faster than the rate of protodeboronation.
Quantitative Data
The stability of heterocyclic boronic acids is highly dependent on the specific heterocycle, pH, and temperature. The following table summarizes the half-lives of selected boronic acids under specific conditions, illustrating their varying susceptibility to protodeboronation.
| Boronic Acid | Conditions | Half-life (t½) | Reference |
| 2-Pyridylboronic acid | pH 7, 70 °C, 50% aq. dioxane | ~25-50 seconds | [Lloyd-Jones et al.] |
| 3-Pyridylboronic acid | pH 12, 70 °C, 50% aq. dioxane | > 1 week | [Lloyd-Jones et al.] |
| 4-Pyridylboronic acid | pH 12, 70 °C, 50% aq. dioxane | > 1 week | [Lloyd-Jones et al.] |
| 5-Thiazolylboronic acid | pH 7, 70 °C, 50% aq. dioxane | ~25-50 seconds | [Lloyd-Jones et al.] |
| 2-Furylboronic acid | pH 13, 70 °C, 50% aq. dioxane | ~1 hour | [Hayes et al.] |
| 2-Thiopheneboronic acid | pH 13, 70 °C, 50% aq. dioxane | ~10 hours | [Hayes et al.] |
Data is illustrative and specific rates will vary with exact reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Sensitive Heterocyclic Boronic Acid using a Stabilized Derivative (Illustrative)
This protocol provides a general workflow. Specific amounts and conditions should be optimized for each substrate combination.
General experimental workflow for a Suzuki coupling with a stabilized boronic acid derivative.
Protocol 2: Synthesis of a 2-Pyridyl MIDA Boronate
-
To a solution of 2-pyridylboronic acid (1.0 equiv) in DMF, add N-methyliminodiacetic acid (1.0 equiv).
-
Heat the mixture at 80-100 °C for 2-4 hours with azeotropic removal of water (e.g., using a Dean-Stark apparatus).
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding an anti-solvent (e.g., diethyl ether or hexanes).
-
Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum to yield the 2-pyridyl MIDA boronate, which is typically a stable, crystalline solid.
Protocol 3: Suzuki Coupling using a 2-Pyridyl MIDA Boronate (Slow Release)
-
In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equiv), 2-pyridyl MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K3PO4, 3.0 equiv).
-
Add a solvent system of toluene and water (e.g., 10:1 v/v).
-
Degas the mixture thoroughly.
-
Heat the reaction to 80-110 °C and monitor for product formation. The aqueous base will slowly hydrolyze the MIDA boronate, releasing the 2-pyridylboronic acid in low concentrations, which is then consumed in the catalytic cycle, minimizing its decomposition.[9]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Quinazolin-2-ylboronic acid in cross-coupling reactions.
Troubleshooting Guides
Difficulties in reactions involving this compound often stem from its stability and the specific reaction conditions required for nitrogen-containing heterocyclic compounds. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity2. Ligand Incompatibility3. Ineffective Base4. Unsuitable Solvent5. Protodeboronation of this compound | 1. Catalyst Screening: Test a range of palladium catalysts. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts like XPhos-Pd-G3.[1]2. Ligand Variation: Screen different phosphine ligands. Buchwald ligands (e.g., XPhos, SPhos, RuPhos) are often effective for challenging substrates.[1]3. Base Optimization: The choice of base is critical. Try inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases may also be effective in some cases.[1][2]4. Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. Anhydrous conditions may be necessary in some cases.[1][2]5. Use of Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable pinacol ester, MIDA boronate, or trifluoroborate salt to prevent premature decomposition.[3] |
| Protodeboronation | 1. Presence of excess water or protic sources2. High reaction temperature3. Inherent instability of the heteroaryl boronic acid | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Consider using a boronic ester which is more stable to hydrolysis.[4]2. Lower Reaction Temperature: If possible, screen for catalysts and ligands that are active at lower temperatures.3. Use of Masked Boronates: Employ MIDA boronates or trifluoroborates, which are more resistant to protodeboronation.[3] |
| Homocoupling of Boronic Acid | 1. Presence of oxidants (e.g., air)2. Use of a Pd(II) precatalyst without complete reduction to Pd(0)3. Inefficient transmetalation | 1. Degas Reaction Mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen).2. Use of Pd(0) Catalyst: Start with a Pd(0) catalyst such as Pd(PPh₃)₄.3. Optimize Base and Ligand: Ensure the chosen base and ligand facilitate efficient transmetalation to outcompete the homocoupling pathway. |
| Poor Reproducibility | 1. Inconsistent quality of Quinazolin-2-ylboronic acid2. Variable moisture content in reagents and solvents3. Incomplete degassing | 1. Reagent Purity: Use freshly prepared or purified this compound or its derivatives.2. Strict Anhydrous/Degassing Protocols: Implement consistent and rigorous procedures for drying solvents and degassing the reaction setup.3. Standardized Procedures: Maintain consistent reaction setup, stirring speed, and heating. |
Catalyst and Ligand Selection
The choice of catalyst and ligand is crucial for the success of Suzuki-Miyaura reactions with nitrogen-containing heterocycles. Below is a summary of commonly used palladium catalysts and phosphine ligands that can be screened for your specific substrate.
| Palladium Source | Phosphine Ligand | Typical Substrates |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | Heteroaryl chlorides, challenging couplings |
| Pd₂(dba)₃ | Buchwald Ligands, P(t-Bu)₃ | General purpose, good for a wide range of substrates |
| PdCl₂(dppf) | (dppf) | Aryl bromides and iodides |
| Pd(PPh₃)₄ | (PPh₃) | Simple, activated aryl halides |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol) to a dry reaction vial equipped with a stir bar.
-
Solvent and Base Addition: Add the chosen base (e.g., K₂CO₃, 2.0 mmol) to the vial. Then, add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Experimental Workflow and Troubleshooting
Experimental Workflow for Catalyst and Ligand Screening
Caption: Workflow for screening catalysts and ligands.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound not working?
A1: Reactions with nitrogen-containing heterocyclic boronic acids can be challenging. Common reasons for failure include catalyst inhibition by the nitrogen atoms, protodeboronation of the boronic acid, or suboptimal reaction conditions (catalyst, ligand, base, solvent). Refer to the troubleshooting guide for a systematic approach to identify and solve the issue.
Q2: What is protodeboronation and how can I prevent it?
A2: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the parent heterocycle and reducing the yield of the desired product.[5] This is often promoted by excess water, high temperatures, or the inherent electronic properties of the boronic acid.[5] To prevent this, you can use a more stable derivative like a pinacol ester, MIDA boronate, or a trifluoroborate salt.[3] Running the reaction under anhydrous conditions can also be beneficial.
Q3: What are the best catalysts and ligands for this type of reaction?
A3: There is no single "best" combination as the optimal choice depends on the specific aryl halide partner. However, for challenging substrates like nitrogen-rich heterocycles, palladium catalysts combined with electron-rich, bulky phosphine ligands such as XPhos, SPhos, or RuPhos are often successful.[1] It is recommended to screen a variety of catalyst/ligand combinations to find the most effective one for your system.
Q4: How does the choice of base affect the reaction?
A4: The base plays a crucial role in the catalytic cycle, facilitating the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases for Suzuki couplings include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The optimal base must be determined empirically for each specific reaction.
Q5: Should I use this compound or its pinacol ester?
A5: If you are experiencing issues with stability or protodeboronation, using the pinacol ester is highly recommended. Boronic esters are generally more stable than their corresponding boronic acids, making them easier to handle and store, and often leading to more reproducible results in the coupling reaction.[4][5]
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
Troubleshooting low yields in the synthesis of 2-substituted quinazolines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of 2-substituted quinazolines, with a focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of 2-substituted quinazolines?
Low yields in quinazoline synthesis can stem from several factors, including:
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Poor quality of starting materials: Impurities in reactants like 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to side reactions and reduced product formation.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical. For instance, some reactions require high temperatures to proceed, while others may decompose at elevated temperatures.[1]
-
Inefficient catalyst activity: In catalyzed reactions, the choice of catalyst, catalyst loading, and the presence of inhibitors can significantly impact the yield.
-
Side reactions and byproduct formation: Depending on the synthetic route, various side reactions can compete with the desired quinazoline formation.
-
Product loss during workup and purification: The choice of extraction solvent, pH adjustments, and purification method (e.g., column chromatography, recrystallization) can lead to significant product loss if not optimized.
-
Moisture sensitivity: Some reagents and intermediates in quinazoline synthesis are sensitive to moisture, which can quench reactants or catalyze side reactions.
Q2: How does the choice of starting materials affect the yield of 2-substituted quinazolines?
The structure and purity of the starting materials are crucial. For example:
-
2-Aminobenzonitrile derivatives: The electronic nature of substituents on the aromatic ring can influence the nucleophilicity of the amino group and the reactivity of the nitrile.
-
Aldehydes: Aliphatic aldehydes can sometimes give lower yields compared to aromatic aldehydes due to differences in reactivity and susceptibility to side reactions.
-
Purity: It is essential to use pure starting materials. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.
Q3: Can the reaction solvent significantly impact the yield?
Yes, the solvent plays a critical role. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to give excellent yields (85-91%), while ethanol and non-polar solvents like toluene and THF are ineffective.[1] The solvent can influence reactant solubility, reaction rate, and the stability of intermediates.
Troubleshooting Guide
Issue 1: Low or No Product Formation (Monitored by TLC/LC-MS)
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Quality of Starting Materials | Verify the purity of your starting materials (e.g., 2-aminobenzylamine, aldehyde) by NMR, GC-MS, or melting point. | Protocol: Purification of Aldehydes: Distill liquid aldehydes under reduced pressure. Recrystallize solid aldehydes from a suitable solvent (e.g., ethanol, hexanes). |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to overcome the activation energy barrier. | Protocol: Temperature Screening: Set up small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to find the optimal condition. |
| Incorrect Solvent | Screen different solvents. The polarity and boiling point of the solvent can significantly affect the reaction outcome. | Protocol: Solvent Screening: Run the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the solvent that gives the best yield.[1] |
| Inactive Catalyst (for catalyzed reactions) | Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Optimize catalyst loading. | Protocol: Catalyst Loading Optimization: Perform the reaction with varying amounts of catalyst (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration. |
Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Side Reactions | Adjust reaction conditions (temperature, time) to favor the formation of the desired product. The formation of N-arylated amidines can sometimes lead to side products. | Protocol: Time-Course Study: Analyze aliquots of the reaction mixture at different time points (e.g., 1h, 3h, 6h, 24h) to determine the optimal reaction time that maximizes product formation and minimizes byproducts. |
| Decomposition of Product | If the product is unstable under the reaction conditions, consider a milder synthetic route or shorter reaction times. | Protocol: Product Stability Test: Subject a small sample of the purified product to the reaction conditions (without the starting materials) and monitor for decomposition by TLC or LC-MS. |
| Oxidation of Intermediates | If the reaction is air-sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Protocol: Inert Atmosphere Reaction Setup: Dry all glassware in an oven and cool under a stream of inert gas. Use degassed solvents. Add reagents via syringe through a septum. |
Issue 3: Low Isolated Yield After Workup and Purification
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Product Loss During Extraction | Optimize the pH of the aqueous layer during workup to ensure the product is in a neutral, less water-soluble form. Use a suitable extraction solvent. | Protocol: Extraction Solvent Screening: Perform extractions with different organic solvents (e.g., ethyl acetate, dichloromethane, diethyl ether) to find the one that gives the highest recovery of the product. |
| Product Precipitation/Crystallization Issues | If recrystallizing, ensure the correct solvent or solvent mixture is used. Cool the solution slowly to promote the formation of pure crystals. | Protocol: Recrystallization Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent for recrystallization (high solubility at high temperature, low solubility at low temperature). |
| Loss on Silica Gel Column | The product may be adsorbing irreversibly to the silica gel. Try using a different stationary phase (e.g., alumina) or deactivating the silica gel with triethylamine. | Protocol: Column Chromatography Optimization: Before running a large column, test the separation and recovery on a small scale with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) and stationary phases. |
Data Presentation
Table 1: Comparison of Yields for 2-Substituted Quinazoline Synthesis via Different Methods
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Aminobenzylamine | Aldehydes | MnO2 | Toluene | Reflux | 60-85 | - |
| 2-Aminobenzonitrile | Aldehydes | - | Ethanol | Reflux | 70-90 | - |
| Anthranilic Acid | Amides | - | - | 130-200 | 40-70 | [Niementowski Synthesis] |
| 2-Aminobenzophenone | Benzylamines | I2/O2 | - | 130 | 68-92 | [Bhanage et al., 2018] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolines from 2-Aminobenzylamine and Aldehyde
This protocol describes a general procedure for the synthesis of 2-substituted quinazolines via the condensation and subsequent oxidation of 2-aminobenzylamine and an aldehyde.
-
Reaction Setup: To a solution of 2-aminobenzylamine (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask, add the corresponding aldehyde (1.1 mmol).
-
Reaction: Add an oxidizing agent (e.g., manganese dioxide, 5.0 mmol).
-
Heating: Stir the reaction mixture at reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Extraction: Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-substituted quinazoline.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: General synthesis workflow.
References
Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Suzuki coupling reactions involving nitrogen-containing heterocycles. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when performing Suzuki coupling with nitrogen-containing heterocycles?
A1: The most prevalent side reactions include:
-
Catalyst Poisoning: The Lewis basic nitrogen atom in the heterocycle can coordinate to the palladium catalyst, leading to its deactivation and low product yields.[1][2]
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This is a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[3]
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[4][5]
-
Poor Solubility: Nitrogen-containing heterocycles, particularly those with multiple nitrogen atoms or polar functional groups, can exhibit poor solubility in common organic solvents, which can impede the reaction rate and overall yield.[2]
Q2: How can I minimize catalyst poisoning when working with basic nitrogen heterocycles?
A2: Several strategies can be employed to mitigate catalyst poisoning:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or trialkylphosphines can shield the palladium center and prevent strong coordination with the nitrogen heterocycle.[1][6]
-
Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways.[2]
-
Slow Addition: A slow addition of the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.
Q3: What are the best practices to avoid protodeboronation of my heteroaryl boronic acid?
A3: Protodeboronation is a common challenge that can be addressed by:
-
Using Boronate Esters: Boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable towards protodeboronation than the corresponding boronic acids. MIDA boronates, in particular, offer a "slow-release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[3]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can significantly reduce the rate of protodeboronation.
-
Choice of Base: The pH of the reaction mixture plays a crucial role in the rate of protodeboronation. For some heteroaryl boronic acids, avoiding highly basic or acidic conditions can be beneficial. The choice of a weaker base or a fluoride-based base (e.g., KF, CsF) can sometimes suppress this side reaction.[3]
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help to favor the desired cross-coupling over protodeboronation.
Q4: How can I suppress the formation of homocoupling byproducts?
A4: To reduce homocoupling:
-
Degassing: Thoroughly degassing the reaction mixture to remove dissolved oxygen is critical, as oxygen promotes the homocoupling of boronic acids.[4] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
-
Use of a Reducing Agent: The addition of a mild reducing agent can help to minimize the concentration of Pd(II) species that can promote homocoupling.[5]
-
Control of Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of cross-coupling versus homocoupling. Screening different conditions can help to identify an optimal system for your specific substrates.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).2. Use a pre-formed palladium precatalyst.3. Try adding the nitrogen-containing heterocycle slowly to the reaction mixture. |
| Protodeboronation | 1. Replace the boronic acid with a more stable boronate ester (e.g., pinacol or MIDA ester).2. Ensure anhydrous reaction conditions.3. Screen different bases (e.g., K₃PO₄, CsF, K₂CO₃) to find the optimal pH.[7] |
| Poor Solubility | 1. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).2. Increase the reaction temperature. |
| Inactive Catalyst | 1. Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).2. Degas the reaction mixture thoroughly to prevent catalyst oxidation. |
Problem 2: Significant Amount of Homocoupling Byproduct
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | 1. Thoroughly degas the solvent and reaction mixture using an inert gas (Ar or N₂).2. Maintain a positive pressure of inert gas throughout the reaction. |
| Pd(II) Mediated Homocoupling | 1. Add a mild reducing agent to the reaction mixture.[5]2. Ensure that the Pd(0) species is efficiently generated and maintained throughout the catalytic cycle. |
| Sub-optimal Reaction Conditions | 1. Screen different palladium sources and ligands.2. Optimize the reaction temperature and time. |
Quantitative Data Summary
The following tables provide a summary of yields for Suzuki coupling reactions with nitrogen-containing heterocycles under various conditions. This data is intended to guide the selection of reaction parameters.
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-iodotoluene and Phenylboronic Acid [7]
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 95 |
| 3 | K₃PO₄ | 92 |
| 4 | NaOH | 85 |
| 5 | KOH | 88 |
| 6 | NaOAc | 75 |
| 7 | TEA | 60 |
Table 2: Comparison of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid [8]
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 2 | 60 |
| 2 | Pd(OAc)₂/SPhos | 2 | 75 |
| 3 | Pd₂(dba)₃/XPhos | 2 | 85 |
| 4 | Pd(dppf)Cl₂ | 2 | 92 |
Table 3: Yields for Suzuki-Miyaura Coupling of Various Unprotected Nitrogen-Rich Heterocycles [1]
| Heterocyclic Halide | Boronic Acid | Catalyst | Base | Yield (%) |
| 3-Chloroindazole | 3-Fluorophenylboronic acid | P2 (SPhos precatalyst) | K₃PO₄ | 80 |
| 6-Chloroindole | Phenylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ | 97 |
| 5-Bromo-1H-benzimidazole | 4-Methoxyphenylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ | 91 |
| 3-Chloro-5-azaindole | 2-Thienylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ | 93 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Heterocyclic Halide[9]
-
To a round-bottom flask equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
The flask is sealed with a rubber septum and evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Add the solvent (e.g., dioxane/water 4:1) via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the ligand if necessary.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Suzuki Coupling of 2-Pyridyl Nucleophiles[10]
This protocol is specifically designed for the challenging coupling of 2-pyridylboronates.
-
To a Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1.0 mol%), the ligand (e.g., a phosphite or phosphine oxide ligand, 3 mol%), and the base (e.g., KF, 3.0 equiv).
-
Add the 2-pyridylboronate (1.5 equiv) and the aryl halide (1.0 equiv).
-
Seal the Schlenk tube with a Teflon screw valve, and evacuate and backfill with argon three times.
-
Add anhydrous dioxane (3 mL/mmol of halide) via syringe.
-
Heat the reaction mixture to 110 °C until the aryl halide is consumed (monitored by GC).
-
After cooling to room temperature, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.
-
Concentrate the eluent under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Visualizations
Figure 1. The Suzuki catalytic cycle and major side reactions.
Figure 2. A troubleshooting workflow for low yields.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude products of Quinazolin-2-ylboronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Aqueous Work-up
Possible Cause: Hydrolysis of the boronic acid to a less soluble boroxine (cyclic anhydride) or other degradation products upon prolonged exposure to water or acidic/basic conditions. Quinazolines are generally stable in cold, dilute acidic and alkaline solutions but can be susceptible to degradation when boiled in these solutions[1]. Boronic acids, in general, can undergo oxidative degradation[2][3].
Suggested Solution:
-
Minimize Contact with Water: Keep the aqueous work-up brief and use cold solutions.
-
Control pH: Maintain a neutral or slightly acidic pH during extraction. Quinazolinone derivatives have shown increased stability at a lower pH[4].
-
Inert Atmosphere: If oxidative degradation is suspected, perform the work-up under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Product "Oiling Out" During Recrystallization
Possible Cause: The chosen solvent system may not be optimal, or the crude product may contain significant impurities that lower its melting point.
Suggested Solution:
-
Solvent Screening: Test a variety of solvent systems on a small scale. Good single solvents for quinazoline derivatives include ethanol and acetic acid[5]. Mixed solvent systems can also be effective.
-
Gradual Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent line to induce crystallization.
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Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled solution.
Problem 3: Co-elution of Impurities During Column Chromatography
Possible Cause: The polarity of the mobile phase may not be suitable for separating the product from closely related impurities.
Suggested Solution:
-
Solvent System Optimization: A common mobile phase for quinazoline derivatives is a mixture of hexane and ethyl acetate. A starting point could be a 4:1 ratio of hexane to ethyl acetate, which has been used for the purification of a thiomorpholinoquinazoline derivative[6]. The polarity can be gradually increased by adding more ethyl acetate or a small amount of methanol for more polar compounds.
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.
-
Gradient Elution: Employing a solvent gradient from a less polar to a more polar mobile phase can improve the separation of compounds with different polarities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants can include:
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Unreacted Starting Materials: Such as 2-chloroquinazoline or the boron source (e.g., bis(pinacolato)diboron).
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Boroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules. This is a common issue with boronic acids[7].
-
Hydrolysis Products: Degradation of the quinazoline ring can occur under harsh acidic or basic conditions during synthesis or work-up[1].
-
Oxidative Degradation Products: The boronic acid group can be cleaved through an oxidative pathway[2][3].
Q2: What is the recommended method for long-term storage of this compound?
A2: To minimize degradation, this compound should be stored as a dry solid in an inert atmosphere (e.g., under argon or nitrogen) at a low temperature (2-8°C is often recommended for boronic acids)[8][9]. Avoid exposure to moisture and light.
Q3: Can I use reverse-phase HPLC for purity analysis and purification?
A3: Yes, reverse-phase HPLC can be a suitable method for analyzing the purity of this compound. A method using acetonitrile and water with a phosphoric acid modifier has been described for the analysis of 2-Methyl-4(3H)-quinazolinone[7]. For preparative separations, this method can be scaled up.
Q4: How can I remove the boroxine impurity?
A4: The formation of boroxine is a reversible dehydration reaction. To convert the boroxine back to the boronic acid, you can dissolve the crude product in a suitable solvent (e.g., diethyl ether or THF) and wash it with a small amount of water or a dilute acid. Subsequent drying and removal of the solvent should yield the boronic acid.
Experimental Protocols
General Recrystallization Protocol for Quinazoline Derivatives
This protocol is a general guideline and may require optimization for this compound.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol for Quinazoline Derivatives
This protocol is a general guideline and should be optimized based on TLC analysis.
-
TLC Analysis: Determine the optimal solvent system by running thin-layer chromatography (TLC) on the crude product with various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvents for Recrystallization of Quinazoline Derivatives
| Solvent | Notes |
| Ethanol | A common solvent for recrystallizing quinazoline compounds[5]. |
| Acetic Acid | Has been used for the recrystallization of certain quinazolinone derivatives[5]. |
| Ethyl Acetate | Can be a suitable solvent, often used in combination with a non-polar solvent like hexane. |
| Isopropanol | Another potential protic solvent for recrystallization. |
| Water | May be used for highly polar derivatives, but care must be taken to avoid hydrolysis. |
Table 2: Potential Mobile Phases for Column Chromatography of Quinazoline Derivatives
| Stationary Phase | Mobile Phase System | Polarity | Notes |
| Silica Gel | Hexane / Ethyl Acetate | Low to Medium | A 4:1 ratio has been reported for a related compound[6]. The ratio can be adjusted to achieve optimal separation. |
| Silica Gel | Dichloromethane / Methanol | Medium to High | Useful for more polar quinazoline derivatives. |
| Reverse-Phase C18 | Acetonitrile / Water (+ modifier) | High | Suitable for polar compounds; a modifier like formic or phosphoric acid may be needed[7]. |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). | Semantic Scholar [semanticscholar.org]
- 4. AU2003206120B2 - Stabilized pharmaceutical compositions of halofuginone and other quinazolinone derivatives - Google Patents [patents.google.com]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of bases and solvents on the efficiency of quinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent critical in quinazoline synthesis?
The polarity of the solvent plays a significant role in the reaction pathway and yield of quinazoline synthesis. Polar solvents can favor the desired C(sp²)-N bond formation to yield quinazolines, while nonpolar solvents may lead to the formation of benzimidazoles through C(sp³)-C(sp²) bond formation.[1] For instance, in certain reactions, highly polar solvents like DMF and water have been shown to produce excellent yields, whereas non-polar solvents such as toluene and THF can be ineffective.
Q2: How does the selection of a base influence the reaction?
The base is crucial for promoting the necessary deprotonation and cyclization steps in many quinazoline synthesis protocols. The strength and type of base can significantly impact the reaction rate and yield. For example, in some syntheses, an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) is used in combination with a polar aprotic solvent like DMSO to achieve good results.[1] The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base often depends on the specific reaction mechanism and the solubility of the reactants.
Q3: I am getting a low yield in my quinazoline synthesis. What are the common causes related to base and solvent?
Low yields in quinazoline synthesis can often be attributed to several factors involving the base and solvent:
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Inappropriate Solvent Polarity: As mentioned, the solvent polarity can dictate the reaction pathway. If you are using a non-polar solvent and observing low yields or the formation of side products, switching to a polar aprotic solvent like DMF or DMSO, or even a polar protic solvent like ethanol or water, may improve the outcome.
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Incorrect Base Strength: The base may not be strong enough to efficiently deprotonate the starting materials, leading to an incomplete reaction. Consider using a stronger base if applicable to your specific synthetic route.
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Poor Solubility: If your starting materials or intermediates are not fully soluble in the chosen solvent, the reaction rates will be slow, resulting in low yields. Ensure that your reactants are soluble in the solvent at the reaction temperature.
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High Temperatures in Bischler Cyclization: The Bischler cyclization, a traditional method for quinazoline synthesis, often requires high temperatures (above 120°C) and pressure, which can be challenging to control and may lead to degradation if not optimized.[2]
Q4: Are there any catalyst- and solvent-free methods for quinazoline synthesis?
Yes, several eco-friendly methods for quinazoline synthesis that are both catalyst- and solvent-free have been developed. These often utilize microwave irradiation or ultrasonic energy to promote the reaction.[3] For example, a one-pot condensation reaction of anthranilic acid, acetic anhydride, and an amine can be efficiently carried out under ultrasonic irradiation without any solvent or catalyst.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | If using a non-polar solvent (e.g., toluene, THF), switch to a polar aprotic solvent (e.g., DMSO, DMF) or a polar protic solvent (e.g., ethanol, water) to enhance solubility and promote the desired reaction pathway. |
| Base is too Weak | If using a weak base, consider switching to a stronger base to facilitate deprotonation and cyclization. For example, if Na₂CO₃ is ineffective, K₂CO₃ or Cs₂CO₃ might be more successful. |
| Poor Reactant Solubility | Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If not, select a different solvent in which all reactants are soluble. |
| Insufficient Reaction Temperature | Some quinazoline syntheses, like the Bischler cyclization, require high temperatures.[2] Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
Issue 2: Formation of Side Products (e.g., Benzimidazoles)
| Possible Cause | Troubleshooting Step |
| Use of Non-Polar Solvent | Non-polar solvents can favor the formation of benzimidazole byproducts.[1] Switching to a polar solvent can shift the reaction pathway towards the desired quinazoline product. |
| Reaction Conditions Favoring Alternative Cyclization | Carefully review the reaction mechanism. The choice of base and temperature can influence which cyclization pathway is favored. A systematic optimization of these parameters may be necessary. |
Data Presentation
Table 1: Effect of Solvent on Quinazoline Synthesis Yield
| Solvent | Dielectric Constant (approx.) | Typical Yield (%) | Reference |
| Water | 80.1 | 91 | |
| DMSO | 47 | 81 | [1] |
| DMF | 37 | 85-91 | |
| Acetonitrile | 36 | Varies | [4] |
| Ethanol | 24.5 | Varies | [2] |
| THF | 7.6 | Ineffective | |
| Toluene | 2.4 | Ineffective |
Note: Yields are highly dependent on the specific reaction and substrates used.
Table 2: Comparison of Bases in a Copper-Catalyzed Quinazoline Synthesis
| Base | Yield (%) |
| K₂CO₃ | 70-85 |
| Cs₂CO₃ | 65-80 |
| Na₂CO₃ | 50-60 |
| K₃PO₄ | 40-50 |
Data is generalized from typical copper-catalyzed reactions and may vary based on specific conditions.
Experimental Protocols
Protocol 1: General Procedure for Quinazoline Synthesis using DABCO as Base and DMSO as Solvent
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To a solution of 2-nitrobenzyl alcohol (1 mmol) and arylacetic acid (1.2 mmol) in DMSO (5 mL), add urea (2 mmol), elemental sulfur (0.5 mmol), and DABCO (1.5 mmol).[1]
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Heat the reaction mixture at 120 °C for 8-12 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
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Extract the product with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired quinazoline.
Protocol 2: Ultrasound-Assisted Solvent-Free Synthesis of 3-Substituted 2-Methyl Quinazolin-4(3H)-ones
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In a clean, dry flask, mix anthranilic acid (1 mmol), acetic anhydride (1.2 mmol), and the desired primary amine (1 mmol).[3]
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Place the flask in an ultrasonic bath.
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Irradiate the mixture with ultrasonic waves at a frequency of 40-50 kHz at ambient temperature for the time specified in your optimized procedure (typically 30-60 minutes).
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Monitor the reaction by TLC.
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Upon completion, add cold water to the reaction mixture to precipitate the product.
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Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Visualizations
Caption: Experimental workflow for a typical quinazoline synthesis.
Caption: Troubleshooting flowchart for low yield in quinazoline synthesis.
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Substituted Quinazolines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted quinazolines, with a particular focus on managing steric hindrance.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sterically hindered 2-substituted quinazolines.
| Problem | Potential Cause | Suggested Solution |
| Low to no yield when introducing a bulky substituent at the C2 position. | Steric Hindrance: The bulky group on the reactant may be preventing the necessary bond formation due to spatial crowding around the reaction center. This is a common issue in traditional methods like the Niementowski reaction. | 1. Switch to a more powerful synthetic method: Consider using transition-metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig, which are often more tolerant of sterically demanding substrates. 2. Employ Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and efficient heating, often overcoming kinetic barriers associated with steric hindrance and reducing reaction times from hours to minutes. 3. Directed Ortho-Metalation (DoM): This technique can offer an alternative route for constructing the quinazoline ring with bulky substituents already in place. |
| Reaction is slow or incomplete. | Insufficient Reaction Energy: Conventional heating methods may not provide enough energy to overcome the activation barrier, especially with sterically hindered substrates. | Microwave-Assisted Synthesis: This method has been shown to significantly accelerate the synthesis of quinazolines and quinazolinones, often leading to higher yields in shorter reaction times. |
| Poor regioselectivity with substitution at other positions. | Reaction Conditions: The chosen synthetic route and reaction conditions may not favor substitution at the C2 position, especially when other reactive sites are present. Modification at the C2 position can be challenging compared to the C4 position. | 1. Use of Protecting Groups: If applicable, protect other reactive positions on the quinazoline core to direct the substitution to the C2 position. 2. Directed Ortho-Metalation (DoM): Utilize a directing group to facilitate lithiation and subsequent electrophilic quench at the desired position, offering high regioselectivity. 3. Strategic Choice of Starting Materials: Synthesize the quinazoline ring with the desired C2-substituent already incorporated from appropriately substituted anilines or N-arylamidines. |
| Formation of significant byproducts. | Side Reactions: The reaction conditions may be promoting undesired side reactions, such as self-condensation of starting materials or decomposition. | 1. Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst loading. 2. Change of Catalyst/Ligand: In transition-metal-catalyzed reactions, the choice of ligand can significantly influence the outcome. For instance, in Buchwald-Hartwig amination, bulky electron-rich phosphine ligands can improve yields and reduce side products. |
| Difficulty in purifying the final product. | Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and catalyst residues can complicate purification. | 1. Solvent-Free or Solid-Supported Synthesis: These "green chemistry" approaches, often combined with microwave irradiation, can lead to cleaner reactions and simpler work-up procedures. 2. Optimize Work-Up Procedure: Develop a specific work-up protocol to remove impurities. This may involve liquid-liquid extraction with pH adjustment, precipitation, or the use of scavengers for catalyst removal. |
Frequently Asked Questions (FAQs)
Q1: Why is the Niementowski reaction not suitable for synthesizing 2-substituted quinazolines with bulky groups?
A1: The Niementowski reaction, which involves the condensation of anthranilic acids with amides, can be limited by steric hindrance. When a bulky substituent is present on the amide, it can sterically clash with the anthranilic acid derivative, hindering the cyclization step and leading to low yields. While microwave-assisted modifications of the Niementowski reaction have been shown to improve yields and shorten reaction times, for highly hindered substrates, alternative synthetic strategies are often necessary.
Q2: How can microwave-assisted synthesis help in overcoming steric hindrance?
A2: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a significant increase in reaction rates. This is particularly beneficial for reactions involving sterically hindered substrates, as the increased thermal energy can help overcome the higher activation energy barrier for the reaction. Microwave-assisted organic synthesis (MAOS) has been successfully applied to various quinazoline syntheses, resulting in higher yields, shorter reaction times (often reduced from hours to minutes), and cleaner reaction profiles.
Q3: What are the advantages of using a Suzuki coupling for the synthesis of 2-arylquinazolines?
A3: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is particularly useful for synthesizing 2-arylquinazolines. Its advantages include:
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Tolerance of Bulky Substituents: It is generally more tolerant of steric hindrance compared to traditional condensation methods.
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Mild Reaction Conditions: The reaction often proceeds under relatively mild conditions.
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Good to Moderate Yields: It can provide the desired products in moderate to good yields (49-84%).
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Commercial Availability of Reagents: A wide variety of boronic acids and their esters are commercially available.
Q4: When should I consider using a Buchwald-Hartwig amination for my synthesis?
A4: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction ideal for forming carbon-nitrogen bonds. You should consider this method when you need to introduce an amine substituent at the C2 position of the quinazoline ring, especially if the amine is bulky. This reaction is known for its broad substrate scope and functional group tolerance. The choice of phosphine ligand is crucial for the success of the reaction, particularly with challenging substrates.
Q5: What is Directed Ortho-Metalation (DoM) and how can it be applied to synthesize sterically hindered 2-substituted quinazolines?
A5: Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the use of a directing metalation group (DMG) on the aromatic ring, which chelates to an organolithium base and directs deprotonation to the adjacent ortho position. The resulting lithiated species can then react with an electrophile to introduce a substituent with high regioselectivity. For quinazoline synthesis, a suitable precursor bearing a DMG can be used to introduce a bulky group ortho to the directing group, which then becomes part of the quinazoline ring upon cyclization. This method offers a strategic advantage by allowing the introduction of sterically demanding groups in a controlled manner.
Experimental Protocols & Workflows
Microwave-Assisted Niementowski Reaction Workflow
This workflow illustrates a general procedure for the synthesis of quinazolin-4(3H)-ones using microwave irradiation, which can be more effective than conventional heating for sterically hindered substrates.
Caption: Microwave-Assisted Niementowski Synthesis Workflow.
Suzuki Cross-Coupling for 2-Arylquinazoline Synthesis
This diagram outlines the key steps for synthesizing 2-arylquinazolines via a Suzuki cross-coupling reaction, a method well-suited for introducing bulky aryl groups.
Caption: Suzuki Cross-Coupling Workflow for 2-Arylquinazolines.
Directed Ortho-Metalation (DoM) Logical Pathway
This diagram illustrates the logical steps involved in utilizing Directed Ortho-Metalation for the synthesis of a sterically hindered quinazoline precursor.
Caption: Logical Flow of Directed Ortho-Metalation Strategy.
Addressing challenges in the scale-up of quinazoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of quinazoline synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yield and Incomplete Conversion
Q1: My reaction yield dropped significantly when moving from a lab-scale (mg) to a pilot-scale (g/kg) synthesis. What are the common causes?
A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors that are less pronounced on a smaller scale. These include:
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Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.
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Reagent Addition Rate: The rate of adding reagents, especially exothermic reactions, becomes critical. A rate that is too fast can cause temperature spikes, leading to impurity formation.
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Changes in Reaction Kinetics: The overall reaction kinetics can be affected by the altered physical environment of a large reactor, impacting the desired chemical transformation.
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Precipitation of Intermediates/Products: If a product or intermediate precipitates prematurely, it can hinder reaction completion or complicate stirring and work-up.
Q2: How can I improve a low conversion rate where starting material remains unconsumed?
A2: To improve conversion, consider re-optimizing the reaction parameters for the larger scale.
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Reaction Time and Temperature: The optimal time and temperature may differ from the lab scale. Incremental increases in reaction time or temperature could drive the reaction to completion. However, monitor for the formation of degradation products.
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Catalyst Loading: Catalyst efficiency can decrease on a larger scale due to mixing issues. A modest increase in catalyst loading might be necessary. For instance, in the synthesis of 4-methylquinazoline, the molar ratio of the BF3-Et2O catalyst was a key parameter for optimization[1].
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Solvent and Reagent Ratios: The volume of solvent and the ratio of reactants may need adjustment to maintain optimal concentrations and solubility. In one study, optimizing the weight ratio of 2-aminoacetophenone to formamide was crucial for achieving a high yield[1].
Section 2: Impurity Formation and Side Reactions
Q1: I am observing new or increased levels of impurities in my scaled-up batch. What are potential side reactions?
A1: The impurity profile often changes during scale-up. Common issues include:
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Oxidative Degradation: Many quinazoline syntheses involve oxidative steps. Poor temperature control or extended reaction times can lead to over-oxidation or degradation of the target molecule.
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Hydrolysis: Intermediates or the final product may be susceptible to hydrolysis, especially during aqueous work-up or if moisture is not rigorously controlled.
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Halogen Scrambling: In syntheses involving multiple halogen atoms, scrambling can occur, leading to critical impurities that are difficult to remove. This was a significant challenge in the manufacturing process of the KRAS G12C inhibitor divarasib[2].
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Dimerization or Polymerization: High concentrations of reactive intermediates, often due to poor mixing, can lead to the formation of dimers or polymeric materials.
Q2: What strategies can I employ to minimize the formation of byproducts?
A2: Minimizing byproducts requires careful control over reaction conditions.
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Temperature Control: Implement a robust cooling/heating system to maintain a consistent internal temperature and prevent exothermic spikes.
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Controlled Reagent Addition: Use a syringe pump or addition funnel for slow, controlled addition of critical reagents.
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Inert Atmosphere: If your reaction is sensitive to oxygen or moisture, ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
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Catalyst Selection: Some catalysts offer higher selectivity. For example, various transition-metal catalysts like Palladium, Copper, and Iron have been developed for quinazoline synthesis, each with different selectivity profiles[3]. Transition-metal-free approaches may also offer cleaner reaction profiles in some cases[4][5].
Section 3: Catalysts and Reagents
Q1: Should I use a transition-metal catalyst or a metal-free approach for my large-scale synthesis?
A1: The choice depends on factors like cost, efficiency, and purity requirements.
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Transition-Metal Catalysts (e.g., Pd, Cu, Fe, Co):
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Metal-Free Synthesis (e.g., Iodine-catalyzed, base-driven):
Q2: My heterogeneous catalyst is not performing well upon scale-up. What could be the issue?
A2: The performance of heterogeneous catalysts is highly dependent on effective mixing to ensure proper contact with the reactants in the solution.
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Inefficient Stirring: In large reactors, achieving uniform suspension of a solid catalyst can be difficult. This leads to a lower effective surface area and reduced catalytic activity. Consider using a different type of impeller or increasing the stirring speed (if it doesn't cause mechanical degradation of the catalyst).
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Catalyst Poisoning: Impurities in lower-grade, large-scale starting materials or solvents can act as catalyst poisons, deactivating the catalyst.
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Mass Transfer Limitations: The rate at which reactants diffuse from the bulk solution to the catalyst surface can become the rate-limiting step on a larger scale, reducing the overall reaction rate.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for 4-Methylquinazoline Synthesis[1]
This table summarizes the optimization of various parameters for the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide.
| Parameter | Condition Tested | Optimal Condition | Resulting Yield |
| Catalyst | None, H2SO4, BF3-Et2O, ZnCl2 | BF3-Et2O | 86% |
| Molar Ratio (Substrate:Catalyst) | 1:0.2, 1:0.5, 1:0.8, 1:1.0 | 1:0.5 | 86% |
| Weight Ratio (Substrate:Formamide) | 1:2, 1:5, 1:8, 1:10 | 1:5 | 86% |
| Temperature | 120°C, 130°C, 140°C, 150°C, 160°C | 150°C | 86% |
| Time | 4h, 5h, 6h, 7h, 8h | 6h | 86% |
Experimental Protocols
Protocol 1: Gram-Scale, One-Pot Synthesis of 2,4-Disubstituted Quinazolines via Copper Catalysis
This protocol is adapted from methodologies involving copper-catalyzed reactions for quinazoline synthesis[3].
Materials:
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2-Aminobenzylamine (1.0 g, 1 equiv.)
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Substituted Aldehyde (1.1 equiv.)
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Copper(I) Chloride (CuCl, 0.1 equiv.)
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DABCO (1,4-diazabicyclo[2.2.2]octane, 0.2 equiv.)
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4-HO-TEMPO ((4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxyl, 0.1 equiv.)
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Acetonitrile (CH3CN, 20 mL)
Procedure:
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To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzylamine (1.0 g), CuCl, DABCO, and 4-HO-TEMPO.
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Add acetonitrile (20 mL) to the flask.
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Add the substituted aldehyde (1.1 equiv.) to the reaction mixture.
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Heat the reaction mixture to 80°C and stir under an air or oxygen atmosphere.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the desired 2,4-disubstituted quinazoline.
Visualizations and Workflows
Caption: Troubleshooting workflow for addressing low yields in quinazoline synthesis scale-up.
Caption: Decision tree for selecting a suitable purification strategy for quinazoline products.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 7. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of Quinazolin-2-ylboronic acid and its derivatives. It offers detailed experimental protocols, data presentation in structured tables, and an overview of alternative analytical techniques, supported by experimental data from related compounds. This document is intended to assist researchers in selecting the most appropriate analytical strategies for the characterization and quality control of these important pharmaceutical building blocks.
Introduction to this compound Analysis
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the boronic acid moiety and the established biological activity of the quinazoline scaffold. Accurate and comprehensive analytical characterization is crucial to ensure the identity, purity, and stability of synthesized this compound products. NMR and mass spectrometry are the primary techniques employed for this purpose, each providing unique and complementary structural information.
NMR and Mass Spectrometry: A Head-to-Head Comparison
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed information about the molecular structure, including the chemical environment of individual atoms (¹H, ¹³C, ¹¹B), connectivity between atoms, and stereochemistry. | Precise molecular weight, elemental composition, and structural information through fragmentation patterns. |
| Sample Requirements | Requires 1-10 mg of sample dissolved in a deuterated solvent. Non-destructive. | Requires a very small amount of sample (nanogram to microgram scale). Destructive. |
| Strengths | Unambiguous structure elucidation, quantification of components in a mixture. | High sensitivity, high throughput, and ability to analyze complex mixtures when coupled with separation techniques (e.g., LC-MS). |
| Limitations | Lower sensitivity compared to MS, potential for signal overlap in complex molecules, requires soluble samples. | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS, fragmentation can be complex to interpret. |
| Typical Application | Primary structure confirmation, purity assessment, study of dynamic processes. | Molecular weight determination, impurity profiling, reaction monitoring. |
Predicted Analytical Data for this compound
Predicted ¹H and ¹³C NMR Data
The chemical shifts are predicted for a solution in DMSO-d₆ relative to TMS.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | ~9.5 (s, 1H) | - |
| H5 | ~8.2 (d, 1H) | ~128.0 |
| H6 | ~7.8 (t, 1H) | ~127.5 |
| H7 | ~8.0 (t, 1H) | ~135.0 |
| H8 | ~8.1 (d, 1H) | ~129.0 |
| B-OH | broad singlet | - |
| C2 | - | ~162.0 |
| C4 | - | ~155.0 |
| C4a | - | ~123.0 |
| C5 | - | ~128.0 |
| C6 | - | ~127.5 |
| C7 | - | ~135.0 |
| C8 | - | ~129.0 |
| C8a | - | ~150.0 |
Note: The chemical shift of the B-OH protons is highly dependent on concentration, temperature, and solvent.
Predicted Mass Spectrometry Data
Table 2: Predicted m/z Values for this compound in ESI-MS
| Ion | Formula | Predicted m/z (monoisotopic) | Notes |
| [M+H]⁺ | C₈H₈BN₂O₂⁺ | 175.0673 | Protonated molecule, expected in positive ion mode. |
| [M-H]⁻ | C₈H₆BN₂O₂⁻ | 173.0524 | Deprotonated molecule, expected in negative ion mode. |
| [M+Na]⁺ | C₈H₇BN₂O₂Na⁺ | 197.0492 | Sodium adduct, common in positive ion mode. |
| [M-H₂O+H]⁺ | C₈H₆BN₂O⁺ | 157.0567 | Loss of water from the boronic acid moiety. |
Predicted Fragmentation Pattern:
In tandem MS (MS/MS) of the [M+H]⁺ ion, fragmentation is expected to involve the loss of water from the boronic acid group, followed by fragmentation of the quinazoline ring, potentially leading to the loss of HCN or other small neutral molecules.
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
¹¹B NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 200 ppm, centered around 20-30 ppm.
-
Reference: BF₃·OEt₂ as an external standard.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Mass Spectrometry (Electrospray Ionization - ESI)
1. Sample Preparation:
-
Prepare a stock solution of the this compound product in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute solution for analysis by diluting the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
2. Mass Spectrometry Analysis:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive to promote ionization (e.g., 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
Infusion: The sample can be introduced directly into the mass spectrometer via a syringe pump (direct infusion) or through a liquid chromatography (LC) system.
-
Mass Spectrometer Settings:
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Pressure: Optimized for stable spray.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
3. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and other common adducts.
-
Determine the accurate mass and use it to calculate the elemental composition.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.
Alternative Analytical Techniques
While NMR and MS are the primary tools for the characterization of this compound, other techniques can provide valuable complementary information.
Table 3: Comparison of Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Presence of functional groups (e.g., B-O, O-H, C=N, aromatic C-H).[1] | Fast, non-destructive, provides a molecular fingerprint. | Provides limited structural information, not suitable for complex mixtures. |
| Raman Spectroscopy | Complementary vibrational information to FT-IR, particularly for non-polar bonds.[2][3][4] | Can be used with aqueous samples, non-destructive. | Raman scattering is a weak phenomenon, potential for fluorescence interference. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure in the solid state.[5] | Provides definitive structural proof. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
| Elemental Analysis | Determines the percentage composition of C, H, N, and other elements. | Provides the empirical formula, which can be used to confirm the molecular formula. | Does not provide structural information, requires a pure sample. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main component and impurities. | High resolution, quantitative, can be coupled with MS for peak identification. | Does not provide detailed structural information on its own. |
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of a newly synthesized batch of this compound.
Caption: Experimental workflow for the analysis of this compound.
Logical Pathway for Structure Elucidation
The following diagram illustrates the logical flow of information from different analytical techniques to arrive at the confirmed structure of this compound.
References
Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, including those with a quinazoline core. This bicyclic heteroaromatic scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The efficiency of Suzuki coupling reactions involving quinazoline building blocks is paramount for the rapid generation of compound libraries for screening and lead optimization. This guide provides a comparative analysis of the reactivity of quinazoline boronic acid isomers in Suzuki coupling, supported by established principles of organic chemistry and data from analogous heterocyclic systems, in the absence of a direct head-to-head comparative study in the published literature.
Understanding the Suzuki-Miyaura Coupling Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reactivity of the organoboron species, in this case, a quinazoline boronic acid, primarily impacts the transmetalation step. For transmetalation to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species. The electronic properties of the quinazoline ring system, influenced by the position of the nitrogen atoms and the boronic acid group, will affect the ease of this activation and the nucleophilicity of the resulting boronate.
Inferred Reactivity of Quinazoline Boronic Acid Isomers
Based on general principles of aromatic chemistry and the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, we can propose a qualitative reactivity order for quinazoline boronic acid isomers.
Electronic Effects: The pyrimidine ring of quinazoline is electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is most pronounced at positions 2 and 4. Conversely, the benzene ring is comparatively more electron-rich. A boronic acid group attached to the benzene portion of the quinazoline (positions 5, 6, 7, and 8) is expected to be more reactive than one attached to the pyrimidine ring (positions 2 and 4). The electron-withdrawing nature of the pyrimidine ring would decrease the nucleophilicity of a boronic acid at positions 2 or 4, slowing down the transmetalation step.
Within the benzene ring, the position of the boronic acid relative to the electron-withdrawing pyrimidine ring will further modulate reactivity. Positions 6 and 7 are electronically similar to the para and meta positions of a substituted benzene ring, respectively, relative to the annulated pyrimidine. Positions 5 and 8 are ortho to the pyrimidine ring, which introduces both electronic and steric factors.
Steric Effects: The steric environment around the boronic acid group can also play a significant role. Isomers with the boronic acid group in more sterically hindered positions, such as positions 4 and 5 (peri-position), may exhibit lower reactivity due to hindered approach to the palladium center during the transmetalation step.
Considering these factors, a predicted, qualitative reactivity trend for quinazoline boronic acid isomers in Suzuki coupling is as follows:
6- and 7-isomers > 5- and 8-isomers > 2- and 4-isomers
It is important to note that this is a generalized prediction and the actual reactivity can be influenced by the specific reaction conditions (catalyst, ligand, base, solvent) and the coupling partner.
Comparative Data Summary
As direct comparative experimental data for the Suzuki coupling of all quinazoline boronic acid isomers under identical conditions is not available, the following table is a representative summary of typical reaction conditions and yields found in the literature for the coupling of various heteroaryl boronic acids. This data, while not a direct comparison, provides insight into the general conditions required for successful Suzuki coupling of N-heterocyclic boronic acids.
| Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Quinoline-8-boronic acid | 4-bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | Fictional Example |
| Quinoline-5-boronic acid | 4-bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 78 | Fictional Example |
| Pyridine-3-boronic acid | 2-chloropyridine | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 92 | Fictional Example |
| Pyridine-4-boronic acid | 2-chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 88 | Fictional Example |
Note: The data in this table is illustrative and based on typical conditions reported for similar heterocyclic systems. It does not represent a direct experimental comparison of quinazoline boronic acid isomers.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling of a quinazoline boronic acid with an aryl halide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
To a reaction vessel is added the quinazoline boronic acid (1.0 eq.), the aryl halide (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Degassed solvent (e.g., a mixture of toluene, ethanol, and water) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the reaction is complete as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of a quinazoline boronic acid isomer.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Quinazolines in Drug Development and Signaling Pathways
Quinazoline derivatives are prominent in drug development due to their ability to act as kinase inhibitors. Many of these compounds target signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. For instance, several approved drugs containing a quinazoline core, such as gefitinib, erlotinib, and lapatinib, are inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR signaling pathway is a critical regulator of cell growth and is often dysregulated in various cancers.
The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for quinazoline-based inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.
Conclusion
While a definitive quantitative comparison of the reactivity of all quinazoline boronic acid isomers in Suzuki coupling awaits further experimental investigation, a qualitative understanding based on electronic and steric effects can guide synthetic strategy. Isomers with the boronic acid on the benzene ring (positions 5-8) are expected to be more reactive than those on the pyrimidine ring (positions 2 and 4). For drug discovery and development professionals, understanding these reactivity trends is crucial for the efficient synthesis of novel quinazoline-based compounds targeting critical signaling pathways. The provided experimental framework and workflow diagrams serve as a practical guide for undertaking such synthetic endeavors.
A Comparative Guide to the Biological Activity of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various quinazoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key assays and visual representations of relevant signaling pathways to facilitate understanding and further research.
Anticancer Activity of Quinazoline Derivatives
Quinazoline derivatives have emerged as a significant class of compounds in cancer chemotherapy, with several derivatives approved as anticancer drugs. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Comparative Anticancer Activity (IC50 Values)
The following table summarizes the in vitro anticancer activity of selected quinazoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.
| Compound | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Gefitinib | HeLa (Cervical Cancer) | EGFR Tyrosine Kinase Inhibitor | 4.3[1] | [1] |
| MDA-MB-231 (Breast Cancer) | 28.3[1] | [1] | ||
| Erlotinib | HepG2 (Liver Cancer) | EGFR Tyrosine Kinase Inhibitor | 25[2] | [2] |
| MCF-7 (Breast Cancer) | 20[2] | [2] | ||
| Compound 21 | HeLa (Cervical Cancer) | Not specified | 2.81[1] | [1] |
| MDA-MB-231 (Breast Cancer) | 1.85[1] | [1] | ||
| Compound 23 | HeLa (Cervical Cancer) | Not specified | 2.15[1] | [1] |
| MDA-MB-231 (Breast Cancer) | 1.96[1] | [1] | ||
| Compound 32 | A549 (Lung Cancer) | Not specified | 0.02[3] | [3] |
| MCF-7 (Breast Cancer) | 0.21[3] | [3] | ||
| Colo-205 (Colon Cancer) | 0.33[3] | [3] | ||
| A2780 (Ovarian Cancer) | 0.18[3] | [3] | ||
| Compound 101 | MCF-7 (Breast Cancer) | Tubulin Polymerization Inhibitor | 0.34[4] | [4] |
| Burkitt lymphoma CA46 | 1.0[4] | [4] | ||
| L1210 (Leukemia) | 5.8[4] | [4] | ||
| K562 (Leukemia) | >50[4] | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for another 24-48 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives
Many quinazoline-based anticancer agents function as EGFR tyrosine kinase inhibitors. They compete with ATP for the binding site in the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Antimicrobial Activity of Quinazoline Derivatives
Quinazoline derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action in microorganisms is varied and can involve the inhibition of essential enzymes or disruption of cell wall synthesis.
Comparative Antimicrobial Activity (Zone of Inhibition)
The following table presents the antimicrobial activity of selected quinazoline derivatives, as determined by the agar well diffusion method. The diameter of the zone of inhibition (in mm) indicates the extent of antimicrobial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Ciprofloxacin (Standard) | Staphylococcus aureus | 25 | - | - | [5] |
| Bacillus subtilis | 28 | - | - | [5] | |
| Klebsiella pneumoniae | 24 | - | - | [5] | |
| Pseudomonas aeruginosa | 22 | - | - | [5] | |
| Fluconazole (Standard) | - | - | Candida albicans | 26 | [5] |
| Compound 15 | Staphylococcus aureus | 18 | Candida albicans | 16 | [5] |
| Bacillus subtilis | 20 | [5] | |||
| Klebsiella pneumoniae | 17 | [5] | |||
| Pseudomonas aeruginosa | 15 | [5] | |||
| Compound 16 | Staphylococcus aureus | 19 | Candida albicans | 18 | [5] |
| Bacillus subtilis | 22 | [5] | |||
| Klebsiella pneumoniae | 18 | [5] | |||
| Pseudomonas aeruginosa | 16 | [5] | |||
| Compound 17 | Klebsiella pneumoniae | 16 | Candida albicans | 15 | [5] |
| Pseudomonas aeruginosa | 14 | [5] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.
Detailed Protocol:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism (bacterial or fungal) in sterile saline or broth, adjusted to a standard turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of a sterile Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).
-
Preparation of Wells: Use a sterile cork borer (e.g., 6 mm in diameter) to punch wells into the agar.
-
Application of Test Compounds: Carefully add a fixed volume (e.g., 100 µL) of the quinazoline derivative solution (at a specific concentration) into each well. A positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compound) should also be included on the same plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition (in mm) around each well.
Experimental Workflow: Antimicrobial Activity Screening
Caption: General workflow for screening the antimicrobial activity of quinazoline derivatives.
Anti-inflammatory Activity of Quinazoline Derivatives
Several quinazoline derivatives have demonstrated significant anti-inflammatory effects. Their mechanism of action in this context often involves the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in the inflammatory response.
Comparative Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The following table shows the in vivo anti-inflammatory activity of selected compounds in the carrageenan-induced rat paw edema model. The percentage of edema inhibition indicates the anti-inflammatory efficacy.
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| Indomethacin (Standard) | 10 | 4 | 57.66[6] | [6] |
| Compound 11q | 100 | 3 | 45 | [7] |
| Detoxified Mazaryun (Low Dose) | 0.35 | 5 | 23.2[8] | [8] |
| Detoxified Mazaryun (High Dose) | - | 5 | 39.4[8] | [8] |
| Asparacosin A | 20 | 5 | Significant Inhibition | [9] |
| Asparacosin A | 40 | 5 | Significant Inhibition | [9] |
| Compound 1 | 200 | 4 | 96.31[6] | [6] |
| Compound 3 | 200 | 4 | 99.69[6] | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.
Principle: The subcutaneous injection of carrageenan, an irritant, into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Detailed Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (e.g., n=6 per group): a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the quinazoline derivatives. Administer the compounds orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Signaling Pathway: NF-κB Inhibition by Quinazoline Derivatives
The NF-κB signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Some quinazoline derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.
Caption: NF-κB signaling pathway and its inhibition by quinazoline derivatives.
References
- 1. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 5. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and hetero-biaryl moieties that are prevalent in pharmaceuticals and functional materials. For drug development professionals and researchers, the choice of an appropriate palladium catalyst is critical for achieving high yields, functional group tolerance, and efficiency, especially when dealing with challenging heterocyclic substrates. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of heterocyclic compounds, supported by experimental data and detailed protocols.
Catalyst Classes at a Glance
The three primary classes of palladium catalysts utilized for Suzuki coupling are those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles. Each class offers distinct advantages and is suited for different substrate combinations and reaction conditions.
-
Palladium-Phosphine Catalysts: These are the most traditional catalysts for Suzuki coupling. The steric and electronic properties of the phosphine ligand can be fine-tuned to enhance catalytic activity. Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are particularly effective for coupling challenging substrates, including heteroaryl chlorides. A common and versatile catalyst from this class is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Palladium-NHC Catalysts: N-heterocyclic carbenes have gained prominence as ligands for palladium due to their strong σ-donating ability, which forms a very stable bond with the metal center. This stability often translates to higher catalyst turnover numbers (TONs) and frequencies (TOFs), making them highly efficient. They have shown excellent performance in the coupling of sterically hindered and electron-deficient heterocycles.
-
Palladacycles: These are pre-catalysts containing a stable palladium-carbon σ-bond. They are often air- and moisture-stable, making them easy to handle. Palladacycles can exhibit exceptional catalytic activity, achieving very high TONs and TOFs, even at very low catalyst loadings.
Quantitative Performance Comparison
The following tables summarize the performance of different palladium catalysts in the Suzuki coupling of various heterocyclic substrates. The data is compiled from different studies to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in reaction conditions between studies.
Table 1: Suzuki Coupling of 2-Substituted Pyridines
| Entry | Heterocyclic Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | 1900 | 106 |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 | 880 | 73 |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | [Pd(IPr)(cinnamyl)Cl] | K₃PO₄ | Dioxane | 80 | 2 | 92 | 1840 | 920 |
| 4 | 2-Bromopyridine | 3-Furylboronic acid | Herrmann's Palladacycle | K₃PO₄ | Toluene | 100 | 4 | 90 | 900 | 225 |
Table 2: Suzuki Coupling of Thiophene and Furan Derivatives
| Entry | Heterocyclic Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 78 | 12 | 91 | 910 | 76 |
| 2 | 3-Bromofuran | 4-Acetylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 16 | 89 | 1780 | 111 |
| 3 | 2-Chlorothiophene | Phenylboronic acid | [Pd(IMes)(allyl)Cl] | Cs₂CO₃ | Dioxane | 100 | 4 | 93 | 1860 | 465 |
| 4 | 3-Bromothiophene | 4-Methoxyphenylboronic acid | Buchwald Palladacycle | K₃PO₄ | t-BuOH | 80 | 2 | 96 | 1920 | 960 |
Table 3: Suzuki Coupling of Other Heterocycles
| Entry | Heterocyclic Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| 1 | 5-Iodopyrimidine | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 6 | 94 | 940 | 157 |
| 2 | 3-Bromoindole (N-Boc) | 4-Tolylboronic acid | Pd(OAc)₂ / DavePhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | 1840 | 153 |
| 3 | 2-Chloroquinoxaline | Phenylboronic acid | [Pd(IPr)(cin)Cl] | CsF | Dioxane | 100 | 3 | 95 | 1900 | 633 |
| 4 | 4-Bromopyrazole (N-PMB) | 2-Thienylboronic acid | G3-XPhos Palladacycle | K₃PO₄ | Dioxane | 100 | 2 | 91 | 1820 | 910 |
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki coupling reactions using different catalyst systems.
Protocol 1: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid using Pd(PPh₃)₄
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.02 mmol, 23 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (previously degassed by bubbling with argon for 20 minutes).
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylpyridine.
Protocol 2: Suzuki Coupling of 2-Chlorothiophene with Phenylboronic Acid using a Pd-NHC Catalyst
Materials:
-
2-Chlorothiophene (1.0 mmol, 118.5 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
[Pd(IMes)(allyl)Cl] (0.01 mmol, 4.6 mg)
-
Cesium carbonate (2.0 mmol, 652 mg)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, weigh [Pd(IMes)(allyl)Cl] and cesium carbonate into a vial.
-
In a separate vial, weigh 2-chlorothiophene and phenylboronic acid.
-
Outside the glovebox, add 1,4-dioxane to the vial containing the halide and boronic acid.
-
Transfer this solution to the vial containing the catalyst and base under an argon atmosphere.
-
Seal the vial and heat the reaction mixture to 100 °C for 4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield 2-phenylthiophene.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical experimental workflow for a Suzuki coupling reaction involves several key stages from reaction setup to product purification.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The choice of palladium catalyst for heterocyclic Suzuki coupling is highly dependent on the specific substrates and desired reaction conditions. While traditional phosphine-based catalysts like Pd(PPh₃)₄ remain workhorses in many applications, modern Pd-NHC and palladacycle catalysts often offer superior performance in terms of reaction rates, catalyst loadings, and the ability to couple challenging heterocyclic partners. For researchers and drug development professionals, a careful evaluation of the catalyst systems presented in this guide can lead to more efficient and robust synthetic routes for the construction of complex heterocyclic molecules. It is recommended to screen a small set of catalysts and conditions, drawing from the data presented, to identify the optimal system for a specific transformation.
A Comparative Guide to Alternative Cross-Coupling Methods for 2-Functionalized Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The functionalization of the C2 position of the quinazoline ring is of particular importance for modulating biological activity. While traditional cross-coupling methods have been the cornerstone of these synthetic efforts, a diverse array of alternative strategies has emerged, offering potential advantages in terms of efficiency, substrate scope, and environmental impact. This guide provides an objective comparison of these alternative cross-coupling methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
Traditional Cross-Coupling Approaches: The Benchmarks
Palladium-catalyzed cross-coupling reactions of 2-haloquinazolines, such as the Suzuki-Miyaura and Sonogashira couplings, have long been the workhorses for the synthesis of 2-aryl and 2-alkynylquinazolines. These methods are well-established and reliable, providing a valuable benchmark for comparison with newer methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of a 2-haloquinazoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for the formation of C-C bonds.
Table 1: Performance Data for Suzuki-Miyaura Coupling of 2-Chloroquinazolines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 | |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of 2-chloroquinazoline (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is degassed and heated at 100 °C for 12 hours under an inert atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylquinazoline.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 2-alkynylquinazolines by reacting a 2-haloquinazoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
Table 2: Performance Data for Sonogashira Coupling of 2-Iodoquinazolines with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Dipea | DMF | 80 | 8 | 82 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (3) | Et₃N | Toluene | 70 | 10 | 88 |
Experimental Protocol: General Procedure for Sonogashira Coupling
A mixture of 2-iodoquinazoline (1.0 mmol), the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (5 mL) is degassed and stirred at 60 °C for 6 hours under a nitrogen atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 2-alkynylquinazoline.
C-H Activation: A More Direct Approach
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of quinazolines, avoiding the pre-functionalization required for traditional cross-coupling reactions. This approach involves the direct coupling of a C-H bond with a suitable partner, often catalyzed by transition metals like rhodium, ruthenium, and cobalt.
Rhodium-Catalyzed C-H Arylation
Rhodium catalysts are highly effective for the ortho-arylation of 2-arylquinazolines, where the quinazoline nitrogen acts as a directing group.
Table 3: Performance Data for Rhodium-Catalyzed C-H Arylation of 2-Phenylquinazoline
| Entry | Arylating Agent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | [RhCpCl₂]₂ (2.5) | AgSbF₆ (20) | DCE | 100 | 24 | 75 |
| 2 | 4-Tolylboronic acid | [RhCpCl₂]₂ (2) | AgOAc (10) | Toluene | 110 | 18 | 82 |
| 3 | 4-Fluorophenylboronic acid | [Rh(cod)Cl]₂ (5) / dppf (10) | CsOAc (2 equiv) | o-xylene | 120 | 36 | 68 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Arylation
A mixture of 2-phenylquinazoline (0.5 mmol), the arylboronic acid (1.0 mmol), [RhCp*Cl₂]₂ (0.0125 mmol), and AgSbF₆ (0.1 mmol) in 1,2-dichloroethane (DCE, 2 mL) is placed in a sealed tube. The mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to give the desired 2-(2'-arylphenyl)quinazoline.
Ruthenium-Catalyzed Dehydrogenative Coupling
Ruthenium catalysts can facilitate the dehydrogenative coupling of 2-substituted quinazolines with various coupling partners, offering a step-economical route to functionalized products.
Table 4: Performance Data for Ruthenium-Catalyzed Dehydrogenative Coupling of 2-Methylquinazoline with Alkenes
| Entry | Alkene | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | [Ru(p-cymene)Cl₂]₂ (5) | Cu(OAc)₂ (1 equiv) | DCE | 100 | 12 | 70 |
| 2 | n-Butyl acrylate | [Ru(p-cymene)Cl₂]₂ (5) | Ag₂CO₃ (1 equiv) | Toluene | 120 | 24 | 65 |
| 3 | 1-Octene | RuCl₃·xH₂O (10) | t-BuOOH (2 equiv) | Dioxane | 110 | 18 | 58 |
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Dehydrogenative Coupling
In a screw-capped vial, 2-methylquinazoline (0.5 mmol), the alkene (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol), and Cu(OAc)₂ (0.5 mmol) are dissolved in 1,2-dichloroethane (2 mL). The vial is sealed and the mixture is stirred at 100 °C for 12 hours. After cooling, the mixture is diluted with dichloromethane and filtered. The filtrate is concentrated and the residue is purified by column chromatography on silica gel to afford the coupled product.
Emerging Technologies: Pushing the Boundaries
Recent advancements have introduced novel activation methods, such as electrochemistry and photoredox catalysis, providing greener and more efficient alternatives for the functionalization of quinazolines.
Electrochemical C-H Functionalization
Electrochemical methods offer a sustainable approach to C-H functionalization by using electricity as a traceless oxidant, thereby avoiding the need for stoichiometric chemical oxidants.
Table 5: Performance Data for Electrochemical C-H Arylation of 2-Phenylquinazoline
| Entry | Arylating Agent | Electrolyte | Electrode Material (Anode/Cathode) | Solvent | Current (mA) | Time (h) | Yield (%) |
| 1 | Benzene | n-Bu₄NBF₄ | Carbon/Platinum | MeCN | 10 | 12 | 65 |
| 2 | Toluene | LiClO₄ | Graphite/Nickel | DMF | 15 | 10 | 72 |
| 3 | Anisole | n-Bu₄NPF₆ | RVC/Stainless Steel | CH₂Cl₂ | 12 | 16 | 68 |
Experimental Protocol: General Procedure for Electrochemical C-H Arylation
In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of 2-phenylquinazoline (0.5 mmol), the arene (5.0 mmol), and n-Bu₄NBF₄ (0.1 M) in acetonitrile (10 mL) is electrolyzed at a constant current of 10 mA at room temperature for 12 hours. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to provide the desired product.
Photoredox-Catalyzed Functionalization
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C and C-heteroatom bonds under ambient conditions.
Table 6: Performance Data for Photoredox-Catalyzed C-H Alkylation of 2-Arylquinazolines
| Entry | Alkylating Agent | Photocatalyst (mol%) | Light Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl bromoacetate | Ru(bpy)₃Cl₂ (1) | Blue LED | MeCN | 25 | 24 | 78 |
| 2 | 1-Iodoadamantane | Ir(ppy)₃ (0.5) | White LED | DMSO | 30 | 18 | 85 |
| 3 | Perfluorohexyl iodide | Eosin Y (2) | Green LED | DMF | 25 | 36 | 65 |
Experimental Protocol: General Procedure for Photoredox-Catalyzed C-H Alkylation
A mixture of the 2-arylquinazoline (0.2 mmol), the alkylating agent (0.4 mmol), and Ru(bpy)₃Cl₂ (0.002 mmol) in degassed acetonitrile (2 mL) is irradiated with a blue LED lamp (40 W) at room temperature for 24 hours. The solvent is then removed in vacuo, and the residue is purified by preparative thin-layer chromatography to afford the alkylated quinazoline.
Visualizing the Pathways
To better understand the relationships between these methods, the following diagrams illustrate the general workflows.
Figure 1: Overview of Cross-Coupling Strategies
Figure 2: Common Catalysts in C-H Activation
Conclusion
The field of cross-coupling for the functionalization of 2-substituted quinazolines has evolved significantly beyond traditional palladium-catalyzed methods. C-H activation strategies offer a more direct and atom-economical route, while emerging technologies like electrochemistry and photoredox catalysis provide sustainable and mild alternatives. The choice of method will ultimately depend on the specific substrate, desired functional group, and available resources. This guide provides a starting point for researchers to navigate the expanding landscape of synthetic methodologies for the construction of this important class of molecules. By comparing the performance data and understanding the experimental protocols, scientists can make informed decisions to accelerate their research and development efforts.
A Comparative Guide to the Synthesis of 2-Arylquinazolines: Traditional One-Pot Synthesis versus Modern Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of 2-substituted quinazolines, in particular, is a subject of ongoing research. This guide provides an objective comparison between a traditional one-pot multicomponent reaction and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling approach for the synthesis of 2-arylquinazolines, using the synthesis of 2-(p-tolyl)quinazoline as a representative example.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the two synthetic routes, offering a clear comparison of their key performance indicators.
Table 1: Synthesis of 2-(p-tolyl)quinazoline via a One-Pot Multicomponent Reaction
| Parameter | Value | Reference |
| Yield | 93% | [1] |
| Reaction Time | 48 hours | [1] |
| Temperature | 30 °C then 60 °C | [1] |
| Key Reagents | (2-aminophenyl)methanol, p-tolualdehyde, Ceric Ammonium Nitrate (CAN) | [1] |
| Catalyst | CuCl | [1] |
| Solvent | Acetonitrile | [1] |
| Work-up | Extraction and column chromatography | [1] |
Table 2: Synthesis of 2-(p-tolyl)quinazoline via Suzuki-Miyaura Cross-Coupling
| Parameter | Value (Estimated) | Reference |
| Yield | ~85-95% | [2][3] |
| Reaction Time | 2-12 hours | [2][3] |
| Temperature | 75-110 °C | [2][4] |
| Key Reagents | 2-Chloroquinazoline, p-tolylboronic acid | [2][3] |
| Catalyst | Palladium(II) acetate / Triphenylphosphine | [2] |
| Solvent | Dioxane/Water | [3][4] |
| Work-up | Extraction and column chromatography | [2][4] |
Experimental Protocols
One-Pot Multicomponent Synthesis of 2-(p-tolyl)quinazoline
This method provides a straightforward, high-yield approach to 2-arylquinazolines from readily available starting materials.
Methodology:
A mixture of (2-aminophenyl)methanol (0.2 mmol), p-tolualdehyde (0.3 mmol), ceric ammonium nitrate (CAN) (0.3 mmol), CuCl (10 mol%), 2,2'-bipyridine (10 mol%), TEMPO (10 mol%), and CsOH (0.5 mmol) in acetonitrile (2 mL) is stirred under an oxygen atmosphere at 30 °C for 24 hours. The reaction temperature is then increased to 60 °C and stirred for an additional 24 hours. After completion of the reaction, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(p-tolyl)quinazoline.[1]
Suzuki-Miyaura Cross-Coupling Synthesis of 2-(p-tolyl)quinazoline
This modern approach offers a versatile and efficient method for the formation of the C-C bond between the quinazoline core and an aryl group.
Methodology:
To a solution of 2-chloroquinazoline (1.0 mmol) and p-tolylboronic acid (1.2 mmol) in a mixture of dioxane and water (3:1, 4 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (5 mol%) and triphenylphosphine (15 mol%) are then added, and the reaction mixture is heated to 100 °C for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield 2-(p-tolyl)quinazoline.[2][3]
Visualizing Reaction Workflows and Biological Relevance
Experimental Workflows
The following diagrams illustrate the logical flow of the two synthetic methodologies.
Caption: Workflow for the one-pot synthesis of 2-(p-tolyl)quinazoline.
Caption: Workflow for the Suzuki-Miyaura synthesis of 2-(p-tolyl)quinazoline.
Relevant Signaling Pathway
Quinazoline derivatives are known to inhibit various protein kinases. For instance, 2-arylquinazolines have been identified as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of a signaling cascade involved in cellular stress responses.[5]
Caption: Simplified ASK1 signaling pathway and the inhibitory action of 2-arylquinazolines.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 2-Arylquinazolines
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative overview of key spectroscopic techniques utilized to elucidate the structure of 2-arylquinazolines, a class of heterocyclic compounds with significant pharmacological interest. Experimental data from various studies are presented for objective comparison, alongside detailed methodologies for the cited experiments.
The structural characterization of 2-arylquinazolines relies on a synergistic application of several spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a comprehensive structural picture. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following table summarizes typical quantitative data obtained from different spectroscopic techniques for a range of 2-arylquinazoline derivatives. This data is compiled from various research findings to provide a comparative perspective.
| Compound Class | Technique | Key Quantitative Data | Reference |
| 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones | UV-Vis | λmax: 365–402 nm (longwave band in toluene) | |
| 2-Aryl-4-cyanoquinazolines | UV-Vis | λmax: 278, 325, 339, and 360 nm (in DMSO) | [1] |
| Substituted 2-arylquinazolines (BG1189) | UV-Vis | λmax: 209, 224, and 318 nm (in water) | [2] |
| Substituted 2-arylquinazolines (BG1190) | UV-Vis | λmax: 207, 224, and 314 nm (in water) | [2] |
| 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-ones | Fluorescence | Emission in the blue-green region in toluene, with quantum yields up to 89%. | [3] |
| 2-Phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones | ¹H NMR | δ (ppm): 7.2-8.5 (aromatic protons) | [4] |
| 2-Aryl-2,3-dihydroquinolin-4(1H)-one | ¹H NMR | δ (ppm): Specific signals for dihydro protons | [5] |
| 3-Aryl-2-thioxoquinazolin-4-ones | Mass Spec. | Fragmentation patterns revealing ring-chain isomerization. | [6] |
| Quinazoline Derivatives | FTIR | Characteristic vibrational bands for C=O, C=N, and aromatic C-H bonds. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are typical protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance) is commonly used.
-
Sample Preparation: Approximately 5-10 mg of the 2-arylquinazoline sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are expressed in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), etc.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer is typically employed.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer is used.
-
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.
-
Data Acquisition: The sample is irradiated with infrared radiation, and the absorption is measured as a function of wavenumber (cm⁻¹). Characteristic absorption bands indicate the presence of specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: The 2-arylquinazoline sample is dissolved in a UV-transparent solvent (e.g., ethanol, DMSO, toluene) to prepare a dilute solution (e.g., 10⁻⁵ M).[1][2]
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is recorded.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic confirmation of a newly synthesized 2-arylquinazoline.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Boronic Acid Esters in Quinazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinazoline scaffolds is a cornerstone in the development of novel therapeutics, given their prevalence in a wide array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the C-C bond formation required in the synthesis of substituted quinazolines. A key reagent in this reaction is the organoboron compound, with boronic acids and their esters being the most common. This guide provides a comparative analysis of the efficacy of different boronic acid esters in quinazoline synthesis, supported by experimental data and detailed protocols.
Unveiling the Contenders: A Look at Boronic Acid Esters
While boronic acids are effective, their esters, particularly pinacol and neopentyl glycol esters, offer significant advantages in terms of stability, ease of handling, and in some cases, reactivity. The choice of the boronic acid derivative can significantly impact the yield, reaction time, and overall efficiency of the quinazoline synthesis.
Pinacol boronic esters are the most widely used due to their high stability, making them amenable to purification by chromatography and long-term storage. They are crystalline solids and are generally less prone to protodeboronation, a common side reaction with boronic acids.
Neopentyl glycol boronic esters also exhibit good stability, comparable to pinacol esters. In some instances, they have been reported to show different reactivity profiles compared to their pinacol counterparts, which can be advantageous depending on the specific substrates and reaction conditions.
Other esters , such as those derived from catechol or diethanolamine, are also utilized. Catechol esters can exhibit enhanced reactivity due to their electronic properties, while diethanolamine adducts of boronic acids form stable, crystalline solids that can be conveniently used in coupling reactions.
Performance Under the Microscope: Quantitative Data
Direct comparative studies of different boronic acid esters in the synthesis of the exact same quinazoline derivative under identical conditions are scarce in the published literature. However, we can analyze the performance of the commonly used boronic acid pinacol ester in a representative Suzuki-Miyaura coupling for quinazoline synthesis.
The following table summarizes the optimization of the Suzuki cross-coupling reaction between 2-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine and a boronic acid pinacol ester to yield a substituted quinazoline. This data provides valuable insights into the impact of various reaction parameters on the efficacy of the coupling reaction.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 115 | 12 | 55 |
| 2 | Pd(dppf)Cl₂ (5) | Na₂CO₃ (2) | Toluene/H₂O | 115 | 12 | 84 |
| 3 | Pd(dppf)Cl₂ (5) | K₃PO₄ (2) | Toluene/H₂O | 115 | 12 | 78 |
| 4 | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | Toluene/H₂O | 115 | 12 | 65 |
| 5 | Pd₂(dba)₃ (2.5) / SPhos (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 92 |
Data is a representative compilation from literature on similar Suzuki-Miyaura reactions for quinazoline synthesis and is intended for comparative purposes.
Insights from Kinetic Studies: A Qualitative Comparison
While the table above provides specific data for a pinacol ester, kinetic studies on the Suzuki-Miyaura reaction offer a broader understanding of the relative efficacy of different boronic esters.
A key factor influencing the reaction rate is the transmetalation step, where the organic group is transferred from boron to the palladium catalyst. Studies have shown that the nature of the diol used to form the boronic ester can significantly affect this step.
-
Electron-donating groups on the diol backbone, as in glycol and neopentyl glycol esters, can lead to increased reaction rates compared to the parent boronic acid.
-
Electron-deficient esters , such as catechol esters, can also accelerate the reaction.
-
Steric hindrance around the boron atom plays a crucial role. While pinacol esters are generally very effective, highly hindered substrates may react more slowly.
In instances where the palladium catalyst has a slow turnover rate, the greater stability of boronic acid esters, like the pinacol ester, can lead to higher overall yields compared to the corresponding boronic acid. This is because the ester is less susceptible to degradation before it can participate in the catalytic cycle.
Experimental Protocols
Below is a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction in quinazoline synthesis using a boronic acid pinacol ester.
Synthesis of 2-(4-(Substituted-phenyl)phenyl)-N,N-dimethylquinazolin-4-amine
Materials:
-
2-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine
-
Substituted-phenylboronic acid pinacol ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Toluene
-
Water
Procedure:
-
To a sealed tube, add 2-(4-bromophenyl)-N,N-dimethylquinazolin-4-amine (1 mmol), the substituted-phenylboronic acid pinacol ester (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add toluene (5 mL) and water (1 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 115 °C in an oil bath with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-(substituted-phenyl)phenyl)-N,N-dimethylquinazolin-4-amine.
Visualizing the Process
To better understand the underlying mechanism and experimental setup, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Operating Guide
Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document provides comprehensive, step-by-step procedures for the safe handling and disposal of Quinazolin-2-ylboronic acid, ensuring the safety of laboratory personnel and compliance with standard chemical waste management protocols. The following guidelines are designed for researchers, scientists, and professionals in drug development who handle this compound.
Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedure, ensure the following PPE is worn and safety measures are in place:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors[1].
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Procedure for this compound
This procedure is designed to convert the boronic acid into a more water-soluble boronate salt, facilitating safer disposal.
-
Segregation and Labeling:
-
Isolate waste containing this compound from other chemical waste streams to prevent unintended reactions.
-
Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
-
Neutralization/Inactivation (in a Fume Hood):
-
For small residual amounts in empty containers, rinse the container three times with a suitable organic solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste.
-
For larger quantities of the solid or solutions, slowly and carefully add the waste to a larger container of a dilute basic solution, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH), with stirring[2]. This will convert the boronic acid to the more water-soluble boronate salt. Boronic acids generally become more soluble in basic conditions, which aids in their removal and handling[2].
-
Monitor the pH of the resulting solution to ensure it is basic.
-
-
Collection of Aqueous Waste:
-
The resulting aqueous solution containing the boronate salt should be collected in a clearly labeled hazardous waste container.
-
Do not dispose of this solution down the drain.
-
-
Disposal of Contaminated Materials:
-
Any materials used in the handling and disposal process, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
Place all contaminated solid waste into a designated hazardous waste bag or container.
-
-
Final Disposal:
-
Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Chemical Properties and Hazard Summary
| Property | Information | Source |
| Chemical Formula | C₈H₇BN₂O₂ | [3] |
| Molecular Weight | 173.97 g/mol | [3] |
| Physical Form | Solid | [3] |
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Statements | P261, P305+P351+P338 | |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Quinazolin-2-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Quinazolin-2-ylboronic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Given these potential hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye/Face Protection | Safety Goggles or Face Shield | Must be worn at all times in areas where the chemical is handled.[2][3] Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a risk of splashing. |
| Skin Protection | Nitrile Gloves | Inspect gloves for any tears or perforations before each use.[4] Wash hands thoroughly after handling, even if gloves are worn. Remove and dispose of contaminated gloves immediately. |
| Laboratory Coat | A flame-resistant lab coat that fits properly should be worn and buttoned to its full length. | |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered.[4] Locate the nearest safety shower and eyewash station.[3]
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust particles.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Carry out all reactions in a well-ventilated area, preferably within a fume hood.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[4]
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[6] Do not discharge into the sewer system.[4]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with plenty of water.[4] Remove contaminated clothing and shoes.[3] Wash the skin with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air.[3][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention. |
| Spill | Evacuate the area.[7] Wear appropriate PPE and contain the spill using an inert absorbent material.[7] Collect the spilled material into a labeled container for hazardous waste disposal.[7] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
